Product packaging for Ganodermanontriol(Cat. No.:)

Ganodermanontriol

货号: B1230169
分子量: 472.7 g/mol
InChI 键: KASALCUNLBTNAA-LIPCCPSCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ganodermanontriol (CAS 106518-63-2) is a bioactive lanostane-type triterpene alcohol isolated from the medicinal mushroom Ganoderma lucidum (Reishi). With a molecular formula of C30H48O4 and a molecular weight of 472.70 g/mol, this compound is sold at a high purity of ≥95% and should be stored in a dry environment at or below -18°C . In scientific research, this compound has demonstrated significant bioactivity across multiple areas, particularly in oncology. Studies show it suppresses the growth and invasiveness of breast cancer cells by down-regulating the expression of cell cycle regulatory protein CDC20 and suppressing secretion of urokinase-type plasminogen activator (uPA) and its receptor (uPAR) . It also inhibits the proliferation of colon cancer cells by modulating the β-catenin signaling pathway and suppresses tumor growth in xenograft models . Recent research indicates this compound can suppress the progression of lung adenocarcinoma by activating carboxylesterase 2 (CES2) . Beyond oncology, this compound exhibits potent hepatoprotective properties. It protects against oxidative stress in hepatic cells by inducing the expression of heme oxygenase-1 (HO-1) via the activation of the Nrf-2 transcription factor and the PI3K/Akt and p38 signaling pathways . A 2024 study also revealed strong anti-melanogenic effects, showing that this compound inhibits melanin synthesis in B16F10 melanoma cells by suppressing the expression of microphthalmia-associated transcription factor (MITF) and cellular tyrosinase proteins, and by regulating the CREB and MAPK signaling pathways . This product is intended for research purposes only and is not certified for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O4 B1230169 Ganodermanontriol

3D Structure

Interactive Chemical Structure Model





属性

分子式

C30H48O4

分子量

472.7 g/mol

IUPAC 名称

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1

InChI 键

KASALCUNLBTNAA-LIPCCPSCSA-N

SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

手性 SMILES

C[C@H](CC[C@@H]([C@@](C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

规范 SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

同义词

ganodermanontriol
GNDT triterpene

产品来源

United States

Foundational & Exploratory

Ganodermanontriol: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse biological activities. This document provides a comprehensive technical overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for its extraction and characterization, summarizes key quantitative data, and visually represents the signaling pathways it modulates. This whitepaper aims to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive secondary metabolites, including a diverse array of triterpenoids.[1] These compounds, particularly the lanostane-type triterpenes, are recognized for their potential therapeutic properties.[2] Among these, this compound (GT) has emerged as a compound of interest due to its notable biological effects.[3][4][5] This document outlines the key scientific findings related to the discovery and isolation of this promising natural product.

Discovery and Structural Elucidation

This compound is a C30 lanostanoid triterpene.[2][6][7] Its chemical structure was elucidated through various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[8] The IUPAC name for this compound is (24S,25R)-24,25,26-Trihydroxylanosta-7,9(11)-dien-3-one.[7]

Isolation and Purification from Ganoderma lucidum

The isolation of this compound from the fruiting bodies of Ganoderma lucidum involves a multi-step process of extraction and chromatographic separation.

Experimental Protocol for Isolation

The following protocol is a synthesis of methodologies described in the scientific literature.[3]

1. Extraction:

  • Dried and powdered fruiting bodies of Ganoderma lucidum (e.g., 4 kg) are extracted with 70% ethanol (e.g., 30 L) at an elevated temperature (e.g., 70°C).[3] This initial extraction yields a crude extract.

2. Solvent Partitioning:

  • The crude ethanol extract is then subjected to solvent-solvent partitioning. For instance, the extract (e.g., 90 g) is treated with chloroform (e.g., 2 L) to separate the triterpenoid-rich fraction from more polar compounds.[3] This step yields a triterpenoid fraction (e.g., 19 g).[3]

3. Chromatographic Separation:

  • Silica Gel Column Chromatography: The triterpenoid fraction is first subjected to silica gel column chromatography. A typical elution gradient is a mixture of chloroform and methanol (e.g., 95:5 v/v).[3]
  • Octadecylsilane (ODS) C18 Column Chromatography: Fractions enriched with this compound are further purified using ODS-C18 column chromatography with an isocratic mobile phase of methanol and water (e.g., 80:20 v/v).[3]
  • Reversed-Phase (RP) C18 Column Chromatography: A final purification step is carried out using RP-C18 column chromatography with a methanol and water mobile phase (e.g., 75:25 v/v) to yield pure this compound.[3]

Alternative and Optimized Extraction Methods

Researchers have explored various techniques to optimize the extraction of triterpenoids from Ganoderma lucidum. These include:

  • Response Surface Methodology (RSM): This has been used to optimize extraction conditions such as ethanol concentration, temperature, and time.[9][10] For example, one study found optimal conditions to be 100% ethanol at 60.22°C for 6 hours.[9][10]

  • Supercritical CO2 Extraction: This method, using ethanol as an entrainment agent, offers an alternative to traditional solvent extraction.[11]

  • Ultrasound-Assisted Extraction (UAE): UAE has been shown to be highly effective, with optimized conditions of 40 minutes, 100.0 W, and 89.5% ethanol.[12]

Experimental Workflow for this compound Isolation

Ganodermanontriol_Isolation_Workflow start Dried & Powdered Ganoderma lucidum Fruiting Body extraction 70% Ethanol Extraction (70°C) start->extraction partitioning Chloroform Partitioning extraction->partitioning Crude Extract silica_gel Silica Gel Column Chromatography (Chloroform:Methanol) partitioning->silica_gel Triterpenoid Fraction ods_c18 ODS-C18 Column Chromatography (Methanol:Water) silica_gel->ods_c18 Enriched Fractions rp_c18 RP-C18 Column Chromatography (Methanol:Water) ods_c18->rp_c18 end Pure this compound rp_c18->end

Caption: Isolation Workflow for this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound and other triterpenoids in Ganoderma lucidum extracts.[3][13][14][15] A distinct peak for this compound can be observed at a specific retention time, for instance, 61.46 minutes under certain conditions, with detection at 243.9 nm.[3]

Table 1: Quantitative Data for this compound and Related Triterpenoids

ParameterValueCell Line/ConditionReference
Cytotoxicity (IC50)
Ganoderenic Acid D0.14 ± 0.01 mg/mLHep G2[9]
0.18 ± 0.02 mg/mLHeLa[9]
0.26 ± 0.03 mg/mLCaco-2[9]
This compound5.8 µMMCF-7 (Breast Cancer)[16]
9.7 µMMDA-MB-231 (Breast Cancer)[16]
Extraction Yield
Ganoderic Acid H2.09 mg/g powderOptimal RSM conditions[9][10]
Total Triterpenoids1.23% (theoretically)Optimized UAE[17]
435.6 ± 21.1 mg/g of extractOptimized UAE[12]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily investigated in the contexts of cancer and inflammation.

Anti-Cancer Effects

This compound has been shown to suppress the growth of colon cancer cells.[5] This effect is mediated through the inhibition of the β-catenin signaling pathway.[5] Specifically, it has been observed to inhibit the transcriptional activity of β-catenin and the expression of its target gene, cyclin D1.[5]

Anti-Melanogenic Effects

Recent studies have revealed that this compound inhibits melanin biosynthesis.[3][18] This is achieved through the regulation of the CREB and MAPK signaling pathways in B16F10 melanoma cells.[3] this compound suppresses the expression of cellular tyrosinase and microphthalmia-related transcription factor (MITF).[3] It also affects the phosphorylation of CREB and MAPK signaling molecules.[3]

Anti-Inflammatory Effects

This compound has demonstrated potential as an anti-inflammatory agent, particularly in the context of pneumonia.[4] It is believed to modulate the TNF/NF-κB/MAPKs signaling pathway, leading to a reduction in inflammatory mediators.[4]

Signaling Pathway Diagrams

Anti-Melanogenic Signaling Pathway of this compound

Anti_Melanogenic_Pathway cluster_MAPK MAPK Pathway cluster_CREB CREB Pathway GT This compound ERK ERK GT->ERK  +   JNK JNK GT->JNK  +   p38 p38 GT->p38  -   CREB CREB GT->CREB  -   MITF MITF (Microphthalmia-related Transcription Factor) ERK->MITF  -   JNK->MITF  -   p38->MITF  +   CREB->MITF  +   Tyrosinase Tyrosinase Expression MITF->Tyrosinase  +   Melanin Melanin Synthesis Tyrosinase->Melanin  +  

Caption: this compound's Anti-Melanogenic Pathway.

Anti-Inflammatory Signaling Pathway of this compound

Anti_Inflammatory_Pathway GT This compound TNFa TNF-α GT->TNFa  -   NFkB NF-κB GT->NFkB  -   MAPKs MAPKs GT->MAPKs  -   TNFa->NFkB  +   TNFa->MAPKs  +   Inflammation Inflammatory Mediators NFkB->Inflammation  +   MAPKs->Inflammation  +  

Caption: this compound's Anti-Inflammatory Pathway.

Conclusion and Future Perspectives

This compound, a key bioactive triterpenoid from Ganoderma lucidum, has been successfully isolated and characterized. The detailed protocols and quantitative data presented herein provide a solid foundation for further research. Its demonstrated activity in modulating significant signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for cancer, inflammatory diseases, and skin pigmentation disorders. Future research should focus on further elucidating its mechanisms of action, exploring its pharmacokinetic and pharmacodynamic profiles, and conducting preclinical and clinical studies to validate its therapeutic efficacy. The optimization of extraction and synthesis methods will also be crucial for ensuring a sustainable supply for research and potential commercialization.

References

The Biosynthetic Pathway of Ganodermanontriol in Ganoderma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of ganodermanontriol, a bioactive lanostane triterpenoid produced by fungi of the genus Ganoderma. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of fungal secondary metabolites and their potential therapeutic applications.

Introduction

This compound is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this valuable compound. This guide details the proposed enzymatic steps, the key enzymes involved, and the experimental evidence supporting the putative pathway.

The Mevalonate Pathway: The Foundation of Triterpenoid Biosynthesis

Like all triterpenoids in Ganoderma, the biosynthesis of this compound originates from the mevalonate (MVA) pathway. This fundamental metabolic route provides the essential five-carbon isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions, starting from acetyl-CoA, leads to the formation of the C30 precursor, squalene.

The cyclization of squalene, mediated by the enzyme lanosterol synthase (LS), marks the committed step in lanostane triterpenoid biosynthesis, yielding the eponymous lanosterol. This tetracyclic triterpene serves as the common backbone for the vast array of ganoderic acids and related compounds, including this compound, found in Ganoderma species.

Proposed Biosynthetic Pathway of this compound

The conversion of lanosterol to this compound involves a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence of these reactions is yet to be fully elucidated, based on the structure of this compound and functional characterization of related Ganoderma CYPs, a putative pathway can be proposed.

The key transformations involve the introduction of hydroxyl groups at positions C-24, C-25, and C-26 of the lanostane skeleton. The precise order of these hydroxylations is currently unknown and may involve multiple alternative routes.

Key Enzymatic Steps and Involved Enzymes

The following table summarizes the key enzymes and their putative roles in the biosynthesis of this compound.

StepReactionEnzyme ClassSpecific Enzyme (Putative)Gene (Putative)
1Squalene -> 2,3-OxidosqualeneSqualene epoxidaseSqualene epoxidase (SE)erg1
22,3-Oxidosqualene -> LanosterolOxidosqualene cyclaseLanosterol synthase (LS)las1
3Lanosterol -> Hydroxylated intermediatesCytochrome P450 monooxygenaseVarious CYPscyp genes
4Hydroxylated intermediates -> this compoundCytochrome P450 monooxygenaseVarious CYPscyp genes

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway.

The Role of Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes are a large and diverse group of heme-thiolate proteins that play a critical role in the detoxification of xenobiotics and the biosynthesis of secondary metabolites in fungi. In Ganoderma, a multitude of CYP genes have been identified, and several have been functionally characterized, demonstrating their involvement in the structural diversification of lanostane triterpenoids.

Studies have identified specific Ganoderma CYPs, such as CYP512U6 and CYP5139G1, that are responsible for the hydroxylation and oxidation of ganoderic acid precursors at various positions on the lanostane skeleton[1][2]. While these studies have not directly confirmed the synthesis of this compound, they provide strong evidence for the catalytic capabilities of this enzyme family in performing the necessary chemical transformations. The specific CYPs responsible for the C-24, C-25, and C-26 hydroxylations leading to this compound remain to be definitively identified.

Quantitative Data on this compound Production

Recent studies have begun to quantify the levels of specific triterpenoids in Ganoderma lucidum. One study identified this compound as a prominent triterpenoid in the ethanol extract of G. lucidum[3].

CompoundConcentration in G. lucidum ethanol extract
This compoundPredominantly identified

Table 2: Quantitative Analysis of this compound in Ganoderma lucidum. [3]

Further research is required to determine the yields of this compound under various culture conditions and in different Ganoderma species and strains to optimize its production.

Experimental Protocols for Pathway Elucidation

The elucidation of the complete biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. The following outlines key experimental protocols.

Heterologous Expression and Functional Characterization of Candidate CYP Genes

A powerful strategy to identify the enzymes involved in this compound biosynthesis is the heterologous expression of candidate Ganoderma CYP genes in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.

Experimental Workflow:

  • Candidate Gene Selection: Identify potential CYP genes from the Ganoderma genome or transcriptome based on homology to known triterpenoid-modifying CYPs.

  • Gene Cloning and Vector Construction: Amplify the full-length cDNA of the candidate CYP genes and clone them into an appropriate expression vector.

  • Heterologous Expression: Transform the expression constructs into the chosen host organism.

  • In Vivo Biotransformation: Supplement the culture medium with a potential precursor, such as lanosterol or an early-stage ganoderic acid, and incubate to allow for biotransformation.

  • Metabolite Extraction and Analysis: Extract the metabolites from the culture and analyze them using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound or its hydroxylated intermediates.

  • In Vitro Enzyme Assays: Purify the heterologously expressed CYP enzyme and perform in vitro assays with the precursor substrate and a suitable cytochrome P450 reductase to confirm its catalytic activity and determine kinetic parameters.

Gene Knockout and Overexpression in Ganoderma

To confirm the role of a specific gene in the native host, gene knockout or overexpression studies in Ganoderma can be performed.

Experimental Workflow:

  • Generation of Gene-Targeting Constructs: Create constructs for homologous recombination to either delete (knockout) or increase the expression (overexpression) of the target gene.

  • Transformation of Ganoderma: Introduce the constructs into Ganoderma protoplasts using techniques such as Agrobacterium tumefaciens-mediated transformation (ATMT).

  • Selection and Verification of Transformants: Select for transformed fungal colonies and verify the gene modification by PCR and Southern blotting.

  • Metabolite Profiling: Analyze the triterpenoid profile of the mutant and wild-type strains by HPLC and LC-MS to observe any changes in the production of this compound.

Visualizing the Biosynthetic Pathway and Experimental Workflows

To aid in the understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

Ganodermanontriol_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Triterpenoid Triterpenoid Biosynthesis cluster_Modification Lanosterol Modification Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Farnesyl-PP Farnesyl-PP IPP/DMAPP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LS Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 CYP(s) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 CYP(s) This compound This compound Intermediate_2->this compound CYP(s)

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

CYP_Characterization_Workflow Candidate_CYP_Selection Candidate CYP Gene Selection (Genome/Transcriptome Mining) Cloning_Vector_Construction Gene Cloning and Expression Vector Construction Candidate_CYP_Selection->Cloning_Vector_Construction Heterologous_Expression Heterologous Expression (e.g., S. cerevisiae) Cloning_Vector_Construction->Heterologous_Expression In_Vivo_Biotransformation In Vivo Biotransformation (Precursor Feeding) Heterologous_Expression->In_Vivo_Biotransformation In_Vitro_Assay In Vitro Enzyme Assay (Purified Enzyme) Heterologous_Expression->In_Vitro_Assay Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) In_Vivo_Biotransformation->Metabolite_Analysis Functional_Confirmation Confirmation of Enzyme Function Metabolite_Analysis->Functional_Confirmation In_Vitro_Assay->Functional_Confirmation

Caption: Experimental workflow for CYP gene functional characterization.

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway holds significant promise for the sustainable and high-yield production of this valuable triterpenoid through metabolic engineering and synthetic biology approaches. Future research should focus on the systematic functional characterization of the vast number of uncharacterized cytochrome P450 enzymes in Ganoderma to identify the specific catalysts for each step of the pathway. Furthermore, understanding the regulatory networks that control the expression of these biosynthetic genes will be crucial for developing strategies to enhance this compound production in both the native fungal host and in heterologous systems. This knowledge will pave the way for the development of novel pharmaceuticals and nutraceuticals derived from this fascinating medicinal mushroom.

References

Early Studies on the Biological Activity of Ganodermanontriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has been the subject of scientific investigation for its potential therapeutic properties. Early research into this compound has laid the groundwork for understanding its biological activities, primarily focusing on its anti-tumor and anti-inflammatory effects. This technical guide provides an in-depth overview of these seminal studies, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Quantitative Data Summary

The initial investigations into the biological effects of this compound yielded significant quantitative data, particularly concerning its cytotoxic and anti-inflammatory activities. These findings are summarized in the tables below for comparative analysis.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer5.872[1][2]
MDA-MB-231Breast Cancer9.772[1][2]
HCT-116Colon CancerNot specified, but inhibited proliferation24-72[3]
HT-29Colon CancerNot specified, but inhibited proliferation24-72[3]
Table 2: Anti-inflammatory Activity of this compound
AssayCell LineMeasured ParameterInhibitionConcentrationReference
Nitric Oxide (NO) ProductionMurine Macrophages (RAW 264.7)NitriteSignificantNot specified[4]
Cytokine SecretionLPS-stimulated BV2 microgliaTNF-α, IL-1βSignificantNot specified[5]

Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound's biological activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a cornerstone in determining the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HT-29) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received the vehicle alone.

  • Incubation: The plates were incubated for specified periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control, and the IC50 value was calculated as the concentration of this compound that inhibited cell growth by 50%.

Western Blot Analysis for β-catenin and Cyclin D1

Western blotting was employed to investigate the effect of this compound on the protein expression levels of key players in the β-catenin signaling pathway.[3]

Protocol:

  • Cell Lysis: HT-29 colon cancer cells were treated with varying concentrations of this compound for 24 hours. Subsequently, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for β-catenin, Cyclin D1, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Luciferase Reporter Assay for β-catenin Transcriptional Activity

To assess the functional impact of this compound on β-catenin signaling, a luciferase reporter assay was utilized.[3]

Protocol:

  • Cell Transfection: HCT-116 or HT-29 cells were co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells were treated with different concentrations of this compound.

  • Cell Lysis: Following a 24-hour treatment period, the cells were lysed.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates were measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results were expressed as the fold change in luciferase activity relative to the untreated control.

Nitric Oxide (NO) Production Assay

The anti-inflammatory effect of this compound was evaluated by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Protocol:

  • Cell Seeding: Murine macrophage cells (e.g., RAW 264.7) were seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: The cells were pre-treated with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: The cells were then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent were mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Reading: The absorbance was measured at 540 nm. A standard curve using sodium nitrite was used to determine the nitrite concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in early studies of this compound.

Signaling Pathways

Ganodermanontriol_Signaling_Pathways cluster_Antitumor Anti-Tumor Activity: β-catenin Pathway cluster_Antiinflammatory Anti-inflammatory Activity: NF-κB Pathway This compound This compound Destruction_Complex β-catenin Destruction Complex This compound->Destruction_Complex Stabilizes Wnt_Signal Wnt Signaling Wnt_Signal->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation CyclinD1_cMyc Cyclin D1, c-Myc (Target Genes) TCF_LEF->CyclinD1_cMyc Transcription Proliferation Cell Proliferation CyclinD1_cMyc->Proliferation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes iNOS, TNF-α, IL-1β (Inflammatory Genes) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Ganodermanontriol_inflam This compound Ganodermanontriol_inflam->IKK Inhibits Experimental_Workflows cluster_Cytotoxicity_Workflow Cytotoxicity Assay Workflow (MTT) cluster_WesternBlot_Workflow Western Blot Workflow A1 Seed Cancer Cells in 96-well plate A2 Treat with This compound A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Solubilize Formazan (DMSO) A5->A6 A7 Measure Absorbance (570 nm) A6->A7 B1 Cell Lysis & Protein Quantification B2 SDS-PAGE B1->B2 B3 Protein Transfer (PVDF membrane) B2->B3 B4 Blocking B3->B4 B5 Primary Antibody Incubation B4->B5 B6 Secondary Antibody Incubation B5->B6 B7 Detection (ECL) B6->B7

References

Ganodermanontriol: A Preliminary Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. Preliminary studies have illuminated its potential therapeutic applications, particularly in oncology, inflammation, and dermatology. This document provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, influencing several critical cellular signaling pathways. The primary areas of its activity identified to date include anti-cancer, anti-inflammatory, and anti-melanogenic effects.

Anti-Cancer Activity

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanisms involve the modulation of the β-catenin and STAT3 signaling pathways, as well as the induction of cell cycle arrest.

This compound has been shown to suppress the growth of colon cancer cells by targeting the β-catenin signaling pathway.[1][2] It inhibits the transcriptional activity of β-catenin, leading to the downregulation of its target genes, which are crucial for cell proliferation.[1][2]

Table 1: Effects of this compound on Colon Cancer Cell Proliferation

Cell LineConcentrationEffectReference
HCT-1160-80 μMDose-dependent inhibition of proliferation[1][2]
HT-290-80 μMDose-dependent inhibition of proliferation[1][2]
HT-29 (Xenograft)1.5 mg/kg/day (i.p.)30% suppression of tumor growth[3]

Experimental Protocol: Cell Proliferation Assay (MTT Assay) [3]

  • Cell Seeding: Plate HCT-116 and HT-29 colon cancer cells in 96-well plates at a density of 5 x 10³ cells/well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (0-80 μM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the untreated control.

Experimental Protocol: Western Blot Analysis for Protein Expression [1][3]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Cyclin D1, Cdk-4, PCNA, E-cadherin, Cdk-2, p21, and Cyclin E overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Ganodermanontriol_BCatenin_Pathway GNDT This compound BetaCatenin β-catenin GNDT->BetaCatenin inhibits transcriptional activity TCF_LEF TCF/LEF BetaCatenin->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 promotes transcription CDK4 Cdk-4 TCF_LEF->CDK4 promotes transcription PCNA PCNA TCF_LEF->PCNA promotes transcription Proliferation Cell Proliferation CyclinD1->Proliferation CDK4->Proliferation PCNA->Proliferation

Caption: this compound inhibits β-catenin signaling in colon cancer cells.

This compound has been observed to induce cell cycle arrest at the G0/G1 phase in human colon carcinoma HT-29 cells, contributing to its cytostatic effects.[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [3]

  • Cell Treatment: Treat HT-29 cells with this compound (5-25 μM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using cell cycle analysis software.

Emerging evidence suggests that this compound may exert anti-cancer effects by inhibiting the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[4][5][6][7]

Ganodermanontriol_STAT3_Pathway GNDT This compound JAK JAK GNDT->JAK inhibits STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus translocates to TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->TargetGenes Proliferation Proliferation & Survival TargetGenes->Proliferation

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways, including NF-κB and MAPK signaling.

This compound has been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[8] It has been reported to inhibit the nuclear translocation of NF-κB p65 and the phosphorylation of p38, ERK1/2, and JNK.[8]

Table 2: Anti-inflammatory Effects of this compound

Cell LineStimulantConcentrationEffectReference
RAW 264.7LPS10 μMAttenuated NF-κB upregulation[8]
RAW 264.7LPS3-5 μg/mLInhibited phosphorylation of JNK and p38
RAW 264.7LPS1.25-5 μg/mLInhibited NO, TNF-α, and iNOS expression

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat cells with this compound (1.25-5 μg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.

  • Griess Reaction: Mix 100 μL of cell culture supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Ganodermanontriol_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates GNDT This compound GNDT->TLR4 GNDT->MyD88 inhibits interaction GNDT->MAPK inhibits phosphorylation GNDT->NFkappaB_nuc inhibits translocation InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkappaB_nuc->InflammatoryGenes activates transcription

Caption: this compound's anti-inflammatory mechanism of action.

Anti-Melanogenic Activity

This compound has been identified as an inhibitor of melanin biosynthesis, suggesting its potential use in cosmetic and dermatological applications for hyperpigmentation disorders.[9][10]

This compound inhibits melanin production by suppressing the expression of key melanogenic enzymes and transcription factors, such as tyrosinase and microphthalmia-related transcription factor (MITF).[9][10] This is achieved through the modulation of the CREB and MAPK signaling pathways.[9][10]

Table 3: Anti-Melanogenic Effects of this compound

Cell LineConcentrationEffectReference
B16F10<2.5 μg/mLNo effect on cell viability[10]
B16F102.5 μg/mLSignificantly inhibited tyrosinase and MITF expression[10]
B16F102.5 μg/mLSignificantly increased phosphorylation of ERK and JNK[10]
B16F10Not specifiedInhibited phosphorylation of CREB[9]

Experimental Protocol: Melanin Content Assay [9]

  • Cell Treatment: Treat B16F10 melanoma cells with this compound for 72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Absorbance Measurement: Measure the absorbance of the lysate at 475 nm.

  • Normalization: Normalize the melanin content to the total protein concentration of each sample.

Ganodermanontriol_Melanogenesis_Pathway GNDT This compound CREB CREB GNDT->CREB inhibits phosphorylation MAPK MAPK (ERK, JNK) GNDT->MAPK promotes phosphorylation pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF activates transcription pMAPK p-MAPK MAPK->pMAPK pMAPK->MITF inhibits transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: this compound's regulation of melanogenesis signaling pathways.

Conclusion and Future Directions

The preliminary studies on this compound have revealed its significant potential as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in cancer, inflammation, and melanogenesis provides a strong foundation for further investigation. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting more extensive in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies. The detailed experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to advance the understanding and application of this promising natural compound.

References

Ganodermanontriol: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol, a highly oxygenated lanostanoid triterpene, is a significant bioactive secondary metabolite primarily found in the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and quantification, and an in-depth look at its interaction with key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate understanding and further research in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is predominantly isolated from various parts of the fungus Ganoderma lucidum, a well-known species in traditional medicine. It has also been identified in other related Ganoderma species, highlighting the genus as a rich source of this and other structurally similar triterpenoids.

Distribution within Ganoderma Species

While Ganoderma lucidum is the most cited source, this compound has been reported in other species of the genus, including Ganoderma sinense. The concentration and presence of this compound can vary between different species and even strains of the same species, influenced by genetic and environmental factors.

Abundance in Fungal Parts

This compound has been identified in both the fruiting bodies and spores of Ganoderma lucidum. Although it is often described as a major or primary triterpenoid constituent in extracts, specific quantitative data on its abundance is still emerging in the scientific literature. The total triterpenoid content in G. lucidum fruiting bodies can range from approximately 0.5% to 1.0% of the dry weight, with some optimized extraction methods yielding extracts containing a high concentration of total triterpenes.[1] One study identified this compound as the most prominent triterpenoid in an ethanol extract of G. lucidum used to study its anti-pneumonia effects.[2] Research has also confirmed the presence of this compound in the spores of G. lucidum.[3]

Table 1: Qualitative and Semi-Quantitative Abundance of this compound in Ganoderma lucidum

Fungal PartSpeciesAbundance DescriptionQuantitative Data (mg/g dry weight)Reference
Fruiting BodyGanoderma lucidumIdentified as a major active compound.Not explicitly quantified in reviewed literature. Total triterpenoid content can be up to 14.36 mg/g.[1][4]
SporesGanoderma lucidumIdentified as a constituent of the ether-soluble fraction.Not explicitly quantified in reviewed literature.[3]
MyceliumGanoderma lucidumTriterpenoid production is generally lower than in fruiting bodies.Not explicitly quantified in reviewed literature.

Experimental Protocols

Isolation and Purification of this compound from Ganoderma lucidum Fruiting Bodies

The following protocol is a composite methodology based on established procedures for the isolation of triterpenoids from Ganoderma lucidum.[5]

2.1.1. Extraction

  • Preparation of Fungal Material: Obtain dried fruiting bodies of Ganoderma lucidum and grind them into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered fungal material with 70% ethanol (e.g., a solid-to-liquid ratio of 1:15 w/v) at an elevated temperature (e.g., 70°C) for several hours. Repeat the extraction process multiple times (e.g., three times) to ensure maximum yield.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation

  • Liquid-Liquid Partitioning: Suspend the crude ethanol extract in water and partition it against a non-polar solvent such as chloroform. The triterpenoid fraction, including this compound, will preferentially move into the chloroform layer.

  • Solvent Evaporation: Separate the chloroform layer and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.

2.1.3. Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the triterpenoid-enriched fraction to column chromatography on a silica gel stationary phase. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing compounds with similar retention factors (Rf values) to that of a this compound standard.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. Monitor the elution at a wavelength between 240-252 nm. Collect the peak corresponding to this compound.

2.1.4. Structure Elucidation Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Identification start Dried G. lucidum Fruiting Body powder Powdered Material start->powder Grinding extraction 70% Ethanol Extraction (70°C) powder->extraction concentrate Concentrated Crude Extract extraction->concentrate Rotary Evaporation partition Liquid-Liquid Partitioning (Chloroform/Water) concentrate->partition evaporate Triterpenoid-Enriched Fraction partition->evaporate Solvent Evaporation silica Silica Gel Column Chromatography evaporate->silica hplc Preparative RP-HPLC silica->hplc final_product Pure this compound hplc->final_product spectroscopy NMR & MS Analysis final_product->spectroscopy Structural Confirmation

Isolation and Purification Workflow for this compound.
Quantitative Analysis of this compound by HPLC-MS

This protocol outlines a general method for the quantification of this compound in a Ganoderma extract.

2.2.1. Sample Preparation

  • Prepare a crude or fractionated extract of Ganoderma as described in the isolation protocol.

  • Accurately weigh a known amount of the dried extract and dissolve it in a suitable solvent (e.g., methanol) to a precise concentration.

  • Filter the sample solution through a 0.22 µm syringe filter before injection into the HPLC system.

2.2.2. HPLC-MS Conditions

  • HPLC System: An ultra-high-performance liquid chromatography (UPLC) system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient would start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

  • Flow Rate: Approximately 0.3 mL/min.

  • Column Temperature: Maintained at around 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for this compound.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion masses for this compound.

2.2.3. Quantification

  • Prepare a calibration curve using a certified reference standard of this compound at several known concentrations.

  • Inject the standards and the prepared sample extract into the HPLC-MS system.

  • Integrate the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways, primarily those involved in inflammation and cell proliferation.

Inhibition of the TNF/NF-κB/MAPKs Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties by targeting the TNF/NF-κB/MAPKs signaling cascade.[2] This pathway is central to the inflammatory response.

  • Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine is a key initiator of the inflammatory cascade. This compound can downregulate the expression of TNF-α.

  • Nuclear Factor-kappa B (NF-κB): A crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit this pathway.

  • Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases that are involved in a variety of cellular processes, including inflammation. The three main MAPK families are ERK, JNK, and p38. This compound can modulate the phosphorylation and activation of these kinases.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK MAP3K MAP3K TNFR->MAP3K IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes This compound This compound This compound->TNFa This compound->IKK This compound->MAPK

This compound's Inhibition of the TNF/NF-κB/MAPKs Pathway.
Regulation of the CREB/MAPK Signaling Pathway in Melanogenesis

This compound has been found to inhibit melanin synthesis by modulating the CREB and MAPK signaling pathways in melanocytes.[2]

  • Cyclic AMP Response Element-Binding Protein (CREB): A transcription factor that plays a role in upregulating the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis.

  • Mitogen-Activated Protein Kinases (MAPKs): In the context of melanogenesis, the MAPK pathway, particularly ERK, can negatively regulate melanin production by phosphorylating and inhibiting MITF. This compound's effect on this pathway contributes to its anti-melanogenic properties.

By affecting the phosphorylation of CREB and MAPKs, this compound can suppress the expression of key melanogenic enzymes like tyrosinase, leading to a reduction in melanin production.

G cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., α-MSH Receptor MC1R Stimuli->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation MAPK_pathway MAPK Pathway (ERK) MITF MITF MAPK_pathway->MITF Inhibition CREB->MITF Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Transcription Melanin Melanin Synthesis Tyrosinase_gene->Melanin This compound This compound This compound->PKA This compound->MAPK_pathway G cluster_mva Mevalonate Pathway cluster_post_lanosterol Post-Lanosterol Modifications AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl-PP IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Oxidized Lanostane Intermediates Lanosterol->Intermediates Cytochrome P450s (Hydroxylation, etc.) This compound This compound Intermediates->this compound Further Oxidations

References

Spectroscopic and Biological Insights into Ganodermanontriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community.[1] Its potential as a therapeutic agent, particularly in oncology, is underscored by its demonstrated biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The molecular formula of this compound is C₃₀H₄₈O₄, with a molecular weight of 472.7 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectroscopic data provide a detailed fingerprint of the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm), Multiplicity, (J in Hz)
135.91.98, m
234.22.50, m
3218.4-
447.7-
550.81.85, m
628.52.05, m
7117.35.45, d (4.5)
8141.2-
9145.8-
1038.9-
11115.85.40, d (6.0)
1237.52.15, m
1344.2-
1449.8-
1533.11.65, m
1628.21.80, m
1751.21.55, m
1818.70.65, s
1918.71.20, s
2036.41.45, m
2118.70.92, d (6.5)
2238.11.60, m
2325.01.75, m
2475.13.40, dd (8.0, 4.0)
2576.5-
2669.83.65, d (11.0); 3.55, d (11.0)
2727.21.25, s
2824.51.15, s
2928.01.05, s
3021.51.10, s

Note: The data presented is a compilation from various sources and may be subject to minor variations depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound, aiding in its structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental composition.

Table 2: Mass Spectrometry Data of this compound

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI+473.3574 [M+H]⁺Protonated molecule
ESI+455.3468 [M+H-H₂O]⁺Loss of a water molecule
ESI+437.3362 [M+H-2H₂O]⁺Loss of two water molecules

Experimental Protocols

Isolation of this compound from Ganoderma lucidum

The following diagram outlines a typical workflow for the isolation of this compound from the fruiting bodies of Ganoderma lucidum.

Ganodermanontriol_Isolation start Dried and Powdered Ganoderma lucidum Fruiting Bodies extraction Soxhlet Extraction (Ethanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partition Solvent Partitioning (Ethyl Acetate - Water) crude_extract->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction silica_cc Silica Gel Column Chromatography ea_fraction->silica_cc fractions Collection of Fractions silica_cc->fractions tlc TLC Analysis fractions->tlc pooling Pooling of this compound- containing Fractions tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. Workflow for the isolation of this compound.

NMR Spectroscopic Analysis

A general protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometric Analysis

A general protocol for the UPLC-Q-TOF-MS analysis of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (UPLC):

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mixture of water (often with a small amount of formic acid) and acetonitrile.

    • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

    • Injection Volume: Inject a small volume of the sample (e.g., 1-5 µL).

  • Mass Spectrometric Detection (Q-TOF-MS):

    • Ionization Source: Utilize an electrospray ionization (ESI) source, typically in positive ion mode.

    • Mass Range: Scan a mass range that includes the expected molecular ion of this compound (e.g., m/z 100-1000).

    • Data Acquisition: Acquire data in both full scan mode and tandem MS (MS/MS) mode to obtain fragmentation information.

Biological Activity and Signaling Pathway

This compound has been shown to possess anticancer properties, notably through the inhibition of the Wnt/β-catenin signaling pathway.[2][3] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.

The diagram below illustrates the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocates This compound This compound This compound->BetaCatenin Inhibits Transcriptional Activity TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation

Figure 2. Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Conclusion

This technical guide provides a consolidated resource for researchers and professionals working with this compound. The detailed spectroscopic data, experimental protocols, and mechanistic insights are intended to facilitate further investigation into the therapeutic potential of this promising natural product. The continued exploration of this compound and other bioactive compounds from Ganoderma lucidum holds significant promise for the development of novel pharmaceuticals.

References

Solubility and Stability of Ganodermanontriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties. A thorough understanding of its physicochemical characteristics, particularly its solubility in various solvents and its stability under different environmental conditions, is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and structurally related lanostanoid triterpenes. It includes detailed experimental protocols for solubility and stability assessment and presents data in a structured format to facilitate comparison and application in research and development.

Introduction

This compound is a highly oxygenated tetracyclic triterpenoid characterized by a lanostane skeleton. Its complex and largely nonpolar structure dictates its solubility and stability profile, which are critical parameters influencing its bioavailability, formulation development, and analytical method validation. This guide aims to consolidate the current knowledge on these properties to support further investigation and application of this promising natural compound.

Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility characteristics of other structurally similar lanostane triterpenoids, such as ganoderic acids, a qualitative and estimated solubility profile can be inferred. Triterpenoids are generally characterized by poor aqueous solubility and variable solubility in organic solvents, depending on the polarity of both the solvent and the specific triterpenoid.

Table 1: Solubility Profile of this compound and Related Lanostanoid Triterpenes

SolventSolvent Polarity (Dielectric Constant)This compound (Estimated)Representative Lanostanoid Triterpenes (e.g., Ganoderic Acids)
Polar Protic Solvents
Water80.1InsolublePoorly soluble to insoluble
Methanol32.7Sparingly SolubleSparingly to moderately soluble
Ethanol24.5Sparingly SolubleSparingly to moderately soluble[1]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7SolubleSoluble
Acetone20.7Sparingly SolubleSparingly soluble
Nonpolar Solvents
Chloroform4.8Sparingly SolubleSparingly soluble
Hexane1.9InsolubleInsoluble

Note: "Soluble" indicates a solubility of >10 mg/mL, "Sparingly Soluble" indicates a solubility of 1-10 mg/mL, and "Insoluble" indicates a solubility of <1 mg/mL. These are estimations based on the general behavior of similar compounds.

Stability of this compound

Table 2: Stability Profile of this compound and Related Lanostanoid Triterpenes

ConditionParameterObservation for Related TriterpenesImplications for this compound
pH Acidic (pH 1-3)Generally stable. Some ganoderic acids show stability in acidic conditions.Likely to be relatively stable.
Neutral (pH 7)Generally stable.Likely to be stable.
Alkaline (pH > 8)Prone to degradation and isomerization.Potential for degradation, particularly of ester functionalities if present.
Temperature Room Temperature (25°C)A triterpenoid-enriched fraction of G. lucidum was found to be stable for up to one year.[2]Expected to have good stability under standard storage conditions.
Elevated Temperature (>40°C)Accelerated degradation is expected.Should be stored at controlled room temperature or refrigerated to minimize degradation.
Light UV/Visible LightPhotodegradation is possible for compounds with chromophores.Should be protected from light to prevent potential degradation.

Experimental Protocols

Determination of Solubility: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Quantify concentration by HPLC E->F

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject solutions of this compound to various stress conditions as outlined in ICH guidelines (Q1A R2).[4] These typically include:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photodegradation: Exposure to UV and visible light.

  • Time Points: Sample the stressed solutions at appropriate time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

  • Data Evaluation: Determine the rate of degradation and identify the major degradation products.

Workflow for Forced Degradation Study

G cluster_0 Stress Conditions A Prepare this compound Solution B Acid Hydrolysis A->B C Alkaline Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photodegradation A->F G Sample at Time Intervals B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Evaluate Degradation and Identify Products H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A This compound B Receptor A->B Binding C Signal Transduction Cascade (e.g., MAPK/ERK) B->C Activation D Transcription Factor Activation (e.g., AP-1) C->D Phosphorylation E Gene Expression Modulation D->E Translocation F Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) E->F Regulation

References

Ganodermanontriol: A Lanostanoid Triterpene with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Secondary Metabolite from Ganoderma lucidum

Abstract

Ganodermanontriol (GNDT) is a highly oxygenated lanostanoid triterpene, a class of secondary metabolites isolated from the medicinal mushroom Ganoderma lucidum.[1][2][3] For centuries, G. lucidum has been a cornerstone of traditional medicine in East Asia, valued for its diverse pharmacological properties.[2] Modern scientific investigation has identified triterpenoids, alongside polysaccharides, as the primary bioactive constituents responsible for these effects.[2][4] this compound, in particular, has emerged as a compound of significant interest due to its potent anti-cancer, anti-inflammatory, and anti-melanogenic activities. This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and mechanisms of action of this compound, with a focus on its role in modulating key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent.

Biosynthesis of this compound

This compound, like other triterpenoids in Ganoderma lucidum, is synthesized via the mevalonate (MVA) pathway. The biosynthesis originates from acetyl-CoA, which is converted through a series of enzymatic steps to lanosterol, the common precursor for all lanostanoid triterpenoids.[5][6] While the complete enzymatic cascade leading specifically to this compound is still under investigation, it is understood to involve a series of cytochrome P450-mediated oxidations and other modifications of the lanosterol backbone.[6][7]

Ganodermanontriol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Intermediate Lanostanoids Intermediate Lanostanoids Lanosterol->Intermediate Lanostanoids Cytochrome P450 enzymes This compound This compound Intermediate Lanostanoids->this compound Oxidations & Modifications IPP IPP IPP->Farnesyl Pyrophosphate (FPP) FPP FPP FPP->Squalene Figure 1: Overview of the Lanostanoid Biosynthesis Pathway.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

GNDT has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including colon, breast, and liver cancer.[1][8] Its anti-cancer mechanisms are multifaceted, involving the modulation of key signaling pathways that regulate cell growth, apoptosis, and metastasis.

In colorectal cancer cells, this compound has been shown to suppress the β-catenin signaling pathway.[9][10] This is a critical pathway in the development and progression of many cancers. GNDT treatment leads to a dose-dependent decrease in the transcriptional activity of β-catenin and the expression of its downstream target genes, such as cyclin D1, which is a key regulator of the cell cycle.

Beta_Catenin_Signaling cluster_0 Without this compound cluster_1 Nucleus cluster_2 With this compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3β (inactive) GSK3β (inactive) Dishevelled->GSK3β (inactive) β-catenin (stable) β-catenin (stable) GSK3β (inactive)->β-catenin (stable) inhibition of degradation Nucleus Nucleus β-catenin (stable)->Nucleus TCF/LEF TCF/LEF Gene Transcription (Cyclin D1) Gene Transcription (Cyclin D1) TCF/LEF->Gene Transcription (Cyclin D1) activates This compound This compound β-catenin (degraded) β-catenin (degraded) This compound->β-catenin (degraded) promotes degradation No Gene Transcription No Gene Transcription β-catenin (degraded)->No Gene Transcription Figure 2: this compound's effect on β-catenin signaling.

By downregulating cyclin D1, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.[11][12][13][14][15]

Cell LineCancer TypeAssayEndpointValueReference
MCF-7Breast CancerMTTIC505.8 µM[1][2]
MDA-MB-231Breast CancerMTTIC509.7 µM[1][2]
WiDrColon CancerMTTIC50135 µg/mL (for extract)[16]
Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways in macrophages.[17][18][19][20][21]

In lipopolysaccharide (LPS)-stimulated macrophages, GNDT inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[17][21] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

NF_kappaB_Signaling cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα (phosphorylated) IκBα (phosphorylated) IKK Complex->IκBα (phosphorylated) phosphorylates NF-κB (active) NF-κB (active) IκBα (phosphorylated)->NF-κB (active) releases Nucleus Nucleus NF-κB (active)->Nucleus Pro-inflammatory Gene Expression TNF-α, IL-6 This compound This compound This compound->IKK Complex inhibits Figure 3: this compound's effect on NF-κB signaling.

GNDT also modulates the MAPK signaling pathway, which is involved in the inflammatory response. It has been shown to inhibit the phosphorylation of p38 and JNK, further contributing to the suppression of pro-inflammatory mediator production.[17]

Cell LineStimulantMeasured EffectInhibitionReference
RAW 264.7LPSNO ProductionSignificant[18][22]
RAW 264.7LPSiNOS ExpressionDose-dependent[22]
RAW 264.7LPSCOX-2 ExpressionDose-dependent[22]
BV-2LPSPro-inflammatory CytokinesSignificant[18]
Anti-Melanogenic Activity

Recent studies have highlighted the potential of this compound in regulating melanogenesis.[23][24] In B16F10 melanoma cells, GNDT was found to inhibit melanin synthesis by downregulating the expression of key melanogenic enzymes, tyrosinase and microphthalmia-associated transcription factor (MITF). This effect is mediated through the regulation of the CREB and MAPK signaling pathways.[23][24]

MAPK_Signaling_Melanogenesis α-MSH α-MSH MC1R MC1R α-MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB (phosphorylated) CREB (phosphorylated) PKA->CREB (phosphorylated) MITF Expression MITF Expression CREB (phosphorylated)->MITF Expression Tyrosinase Expression Tyrosinase Expression MITF Expression->Tyrosinase Expression Melanin Synthesis Melanin Synthesis Tyrosinase Expression->Melanin Synthesis This compound This compound This compound->PKA inhibits ERK/JNK (phosphorylated) ERK/JNK (phosphorylated) This compound->ERK/JNK (phosphorylated) activates p38 (phosphorylated) p38 (phosphorylated) This compound->p38 (phosphorylated) inhibits ERK/JNK (phosphorylated)->MITF Expression inhibits Figure 4: this compound's effect on melanogenesis.

Experimental Protocols

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fruiting bodies of Ganoderma lucidum.[4][25][26][27][28]

Extraction_Purification_Workflow Start Start Dried G. lucidum Fruiting Bodies Dried G. lucidum Fruiting Bodies Start->Dried G. lucidum Fruiting Bodies Pulverization Pulverization Dried G. lucidum Fruiting Bodies->Pulverization Solvent Extraction (e.g., Ethanol) Solvent Extraction (e.g., Ethanol) Pulverization->Solvent Extraction (e.g., Ethanol) Filtration Filtration Solvent Extraction (e.g., Ethanol)->Filtration Concentration (Rotary Evaporation) Concentration (Rotary Evaporation) Filtration->Concentration (Rotary Evaporation) Crude Extract Crude Extract Concentration (Rotary Evaporation)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fraction Collection Fraction Collection Silica Gel Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Pooling of Fractions->Further Purification (e.g., HPLC) Pure this compound Pure this compound Further Purification (e.g., HPLC)->Pure this compound End End Pure this compound->End Figure 5: General workflow for this compound extraction.

  • Preparation of Material : Dried fruiting bodies of Ganoderma lucidum are pulverized into a fine powder.

  • Extraction : The powder is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period or under reflux.[16]

  • Filtration and Concentration : The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation : The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

  • Fraction Analysis : Fractions are monitored by thin-layer chromatography (TLC).

  • Purification : Fractions containing this compound are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[29][30][31][32]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment : Cells are treated with various concentrations of this compound and incubated for 24-72 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is used to analyze the expression of proteins in signaling pathways.[9][33][34][35]

  • Cell Lysis : Cells are treated with this compound, harvested, and lysed in RIPA buffer.

  • Protein Quantification : Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : Proteins are transferred to a PVDF membrane.

  • Blocking : The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation : The membrane is incubated with primary antibodies (e.g., anti-β-catenin, anti-p-p65, anti-p-p38) overnight at 4°C.

  • Secondary Antibody Incubation : The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.

  • Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.[11][12][13][14][15]

  • Cell Treatment : Cells are treated with this compound for the desired time.

  • Cell Harvesting : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining : Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.[36][37][38][39][40]

  • Cell Implantation : Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.

  • Tumor Measurement : Tumor volume is measured regularly using calipers.

  • Endpoint : At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, Western blotting).

Conclusion

This compound, a secondary metabolite from Ganoderma lucidum, has demonstrated significant potential as a therapeutic agent. Its ability to modulate multiple key signaling pathways, including the β-catenin, NF-κB, and MAPK pathways, underlies its potent anti-cancer, anti-inflammatory, and anti-melanogenic activities. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel drug candidate for the treatment of various diseases. Further studies are warranted to fully elucidate its biosynthetic pathway, optimize its extraction and synthesis, and conduct comprehensive preclinical and clinical trials to validate its therapeutic efficacy and safety.

References

In Vitro Cytotoxicity of Ganodermanontriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity screening of Ganodermanontriol, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Quantitative Cytotoxicity Data Summary

This compound has demonstrated cytotoxic and growth-inhibitory effects across a range of human carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and experimental conditions.

Cell LineCancer TypeAssayExposure TimeIC50 (µM)Reference
Caco-2Colorectal AdenocarcinomaNot SpecifiedNot Specified20.87 - 84.36[1]
HepG2Hepatocellular CarcinomaNot SpecifiedNot Specified20.87 - 84.36[1]
HeLaCervical CancerNot SpecifiedNot Specified20.87 - 84.36[1]
HCT-116Colorectal CarcinomaProliferation Assay24-72 hConcentration-dependent inhibition up to 80 µM[2]
HT-29Colorectal AdenocarcinomaProliferation Assay24-72 hConcentration-dependent inhibition up to 80 µM[2]

Note: A study on B16F10 melanoma cells showed that this compound had no effect on cell viability at concentrations below 2.5 μg/mL, but concentrations above 5 μg/mL significantly reduced cell viability[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the in vitro cytotoxicity screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: Human carcinoma cell lines such as Caco-2, HepG2, HeLa, HCT-116, and HT-29 are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity and Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anti-cancer agents.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis. Studies have shown that this compound induces apoptosis in HeLa and Caco-2 cells, as confirmed by TUNEL staining[1].

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells. This compound-induced apoptosis has been further confirmed by Annexin V staining[1].

Western Blot Analysis

Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, proteins in the MAPK pathway) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are mediated through the modulation of various signaling pathways. The following diagrams illustrate these pathways and the general workflow for in vitro cytotoxicity screening.

Ganodermanontriol_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound (Varying Concentrations & Times) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assays (e.g., TUNEL, Annexin V) treat->apoptosis western Western Blot Analysis treat->western ic50 Calculate IC50 Values viability->ic50 pathway_analysis Analyze Protein Expression & Signaling Pathways apoptosis->pathway_analysis western->pathway_analysis conclusion Draw Conclusions ic50->conclusion pathway_analysis->conclusion Ganodermanontriol_Signaling_Pathways cluster_gndt cluster_mapk MAPK Pathway cluster_bcatenin β-catenin Pathway cluster_stat6 STAT6 Pathway cluster_outcome Cellular Outcomes gndt This compound mapk MAPK Signaling gndt->mapk inhibits bcatenin β-catenin Transcriptional Activity gndt->bcatenin inhibits stat6 STAT6 Phosphorylation gndt->stat6 inhibits creb CREB Phosphorylation mapk->creb modulates melanogenesis Inhibition of Melanogenesis creb->melanogenesis cyclinD1 Cyclin D1 Expression bcatenin->cyclinD1 regulates proliferation Inhibition of Cell Proliferation cyclinD1->proliferation m2_polarization M2 Macrophage Polarization stat6->m2_polarization regulates tumor_growth Inhibition of Tumor Growth m2_polarization->tumor_growth apoptosis Induction of Apoptosis proliferation->apoptosis

References

Methodological & Application

Ganodermanontriol: From Extraction to Purification - A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the extraction and purification of Ganodermanontriol, a bioactive triterpenoid from Ganoderma species. The protocols outlined below are synthesized from established methodologies to guide researchers in obtaining this promising compound for further investigation.

Introduction

This compound, a lanostanoid triterpene, is a significant bioactive compound found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum.[1][2] It has garnered considerable attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[2][3][4] This document details various methods for the extraction and purification of this compound, providing researchers with the necessary protocols to isolate this compound for in-depth study.

Extraction of Triterpenoids from Ganoderma

The initial step in isolating this compound involves the extraction of total triterpenoids from the fruiting bodies or spores of Ganoderma. Several methods have been optimized for this purpose, with the choice of method often depending on the available equipment and desired scale of extraction.

Sample Preparation

Prior to extraction, proper preparation of the Ganoderma material is crucial for maximizing the yield of triterpenoids.

  • Drying: The fruiting bodies of Ganoderma lucidum should be dried to a constant weight, typically at 60°C, to remove moisture.[5]

  • Grinding: The dried material is then ground into a fine powder (e.g., to pass through a 100-mesh sieve) to increase the surface area for efficient solvent penetration.[5]

  • Defatting (for spores): Ganoderma spores have a high lipid content that can interfere with triterpenoid extraction. A pre-extraction step using a non-polar solvent like n-hexane is recommended to remove these lipids.[5][6]

Extraction Methods

Various extraction techniques can be employed, with modern methods often offering higher efficiency compared to traditional approaches.

Table 1: Comparison of Extraction Methods for Ganoderma Triterpenoids

Extraction MethodKey ParametersAdvantagesDisadvantagesReference
Solvent Extraction (Maceration/Reflux) Solvent: 70-95% Ethanol; Temperature: Room temp. to 80°C; Time: 6-24 hoursSimple, low equipment cost.Time-consuming, potential for thermal degradation of some compounds.[7][8]
Ultrasound-Assisted Extraction (UAE) Solvent: 50-95% Ethanol; Power: 100-210 W; Temperature: 80°C; Time: 40-100 minIncreased efficiency, reduced extraction time.Requires specialized equipment.[5][7][9]
Heat-Assisted Extraction (HAE) Solvent: 62.5% Ethanol; Temperature: 90°C; Time: ~79 minFaster than simple maceration.Requires precise temperature control.[9][10]
Supercritical CO2 (SC-CO2) Extraction Pressure: 25-35 MPa; Temperature: 40-50°C; Time: 1.5-2.5 h; Entrainer: EthanolHigh selectivity, solvent-free extract.High initial equipment cost.[11][12][13]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Triterpenoids

This protocol is based on optimized parameters reported for efficient triterpenoid extraction.[5][7][9]

Materials:

  • Dried and powdered Ganoderma lucidum fruiting bodies.

  • 80% Ethanol.

  • Ultrasonic water bath.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

Procedure:

  • Weigh 1 g of the dried Ganoderma powder and place it in a flask.[5]

  • Add 50 mL of 80% ethanol, resulting in a solid-to-liquid ratio of 1:50 g/mL.[5]

  • Place the flask in an ultrasonic water bath.

  • Set the ultrasonic power to 210 W and the temperature to 80°C.[5][7]

  • Extract for 100 minutes.[5][7]

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.[5]

  • Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

  • Combine the supernatants and filter them.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.[5]

Purification of this compound

The crude triterpenoid extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound.

Purification Workflow

A typical purification strategy involves a combination of chromatographic techniques.

Ganodermanontriol_Purification_Workflow crude_extract Crude Triterpenoid Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel Initial Fractionation fractions Collect Fractions silica_gel->fractions tlc TLC Analysis fractions->tlc Identify Triterpenoid-rich Fractions hplc Semi-Preparative HPLC (C18) tlc->hplc Pool Promising Fractions This compound Pure this compound hplc->this compound Final Purification Anti_Melanogenic_Signaling cluster_mapk MAPK Pathway This compound This compound ERK ERK This compound->ERK Increases Phosphorylation JNK JNK This compound->JNK Increases Phosphorylation p38 p38 This compound->p38 Reduces Phosphorylation CREB CREB This compound->CREB Inhibits Phosphorylation MITF MITF ERK->MITF Inhibits JNK->MITF Inhibits p38->MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Activates Expression Melanin Melanin Synthesis Tyrosinase->Melanin Anti_Inflammatory_Signaling This compound This compound TNF_alpha TNF-α This compound->TNF_alpha NF_kB NF-κB TNF_alpha->NF_kB MAPKs MAPKs TNF_alpha->MAPKs Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Promotes Transcription MAPKs->Pro_inflammatory_Cytokines Promotes Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_Cancer_Signaling This compound This compound beta_catenin β-catenin This compound->beta_catenin Inhibits Transcriptional Activity TCF_LEF TCF/LEF beta_catenin->TCF_LEF Forms Complex Cyclin_D1 Cyclin D1 TCF_LEF->Cyclin_D1 Activates Transcription Cell_Proliferation Cell Proliferation Cyclin_D1->Cell_Proliferation

References

Quantitative Analysis of Ganodermanontriol: Application Notes and Protocols for HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol is a bioactive lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum (Reishi). As a key contributor to the pharmacological activities of Ganoderma species, accurate and robust analytical methods for the quantification of this compound are essential for quality control, standardization of extracts, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Experimental Protocols

A. Sample Preparation: Extraction of this compound

The initial and critical step for the accurate quantification of this compound is its efficient extraction from the fungal matrix. Ultrasonic extraction is a widely adopted and effective technique.

Protocol 1: Ultrasonic Extraction with Ethanol

This protocol is effective for extracting a range of triterpenoids, including this compound, using a relatively "green" solvent.

  • Apparatus:

    • Grinder or mill

    • Analytical balance

    • Ultrasonic bath

    • Filtration apparatus (e.g., filter paper, vacuum flask)

    • Rotary evaporator

  • Reagents:

    • Ethanol (95% or absolute)

    • Methanol (HPLC grade) for reconstitution

  • Procedure:

    • Grind dried Ganoderma lucidum fruiting bodies or spores into a fine powder.

    • Accurately weigh approximately 2.0 g of the powder and transfer it to a suitable flask.

    • Add 100 mL of ethanol to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 90 minutes.[1]

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC or LC-MS analysis.

    • Filter the reconstituted solution through a 0.45 µm syringe filter prior to injection.

G Experimental Workflow for this compound Extraction and Analysis cluster_extraction Sample Preparation cluster_analysis Analytical Quantification start Dried Ganoderma lucidum grind Grind to Fine Powder start->grind extract Ultrasonic Extraction with Ethanol (90 min) grind->extract filter_extract Filter extract->filter_extract evaporate Evaporate Solvent filter_extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter_final 0.45 µm Syringe Filtration reconstitute->filter_final hplc HPLC-DAD Analysis filter_final->hplc lcms LC-MS/MS Analysis filter_final->lcms data_analysis Data Processing and Quantification hplc->data_analysis lcms->data_analysis G This compound's Inhibition of the β-Catenin Pathway cluster_nucleus Nuclear Events This compound This compound beta_catenin β-catenin This compound->beta_catenin Inhibits transcriptional activity beta_catenin_complex β-catenin Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_complex->beta_catenin Phosphorylation and Degradation nucleus Nucleus beta_catenin->nucleus Translocation tcf_lef TCF/LEF cyclin_d1 Cyclin D1 tcf_lef->cyclin_d1 Gene Transcription proliferation Cell Proliferation cyclin_d1->proliferation G This compound's Anti-inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS (Inflammatory Stimulus) tnf_alpha TNF-α lps->tnf_alpha p38 p38 tnf_alpha->p38 erk ERK1/2 tnf_alpha->erk jnk JNK tnf_alpha->jnk ikb IκBα tnf_alpha->ikb Phosphorylation and Degradation This compound This compound This compound->tnf_alpha Downregulates This compound->p38 Inhibits This compound->erk Inhibits This compound->jnk Inhibits nf_kb NF-κB (p65) This compound->nf_kb Inhibits nucleus Nucleus nf_kb->nucleus Translocation inflammatory_mediators Pro-inflammatory Cytokines (IL-6, IL-1β) nucleus->inflammatory_mediators Gene Transcription

References

Ganodermanontriol: Application Notes and Protocols for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol (GDNT) is a lanostane-type triterpenoid purified from the medicinal mushroom Ganoderma lucidum. Emerging research has identified GDNT as a promising antineoplastic agent, demonstrating its efficacy in inhibiting the proliferation and progression of various cancer cell lines in vitro. These application notes provide a comprehensive overview of the in vitro effects of this compound on cancer cells, detailed protocols for key experimental assays, and visual representations of the signaling pathways involved.

Biological Activities of this compound in Cancer Cell Lines

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell growth and survival.

Cytotoxicity and Proliferation Inhibition

GDNT has been shown to reduce the viability of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure time.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Exposure Time (hours)Citation
Lung AdenocarcinomaH1299~12.524[1]
Lung AdenocarcinomaA549~6.2524[1]
Colon CancerHCT-116Not specified (inhibition observed at 20-80 µM)24-72[2]
Colon CancerHT-29Not specified (inhibition observed at 20-80 µM)24-72[2]
Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and changes in the expression of apoptosis-related proteins.

Table 2: Effect of this compound on Apoptosis in Lung Cancer Cell Lines

Cell LineTreatmentApoptosis Rate (%)Citation
H1299Control~5[1]
H12996.25 µM GDNT~15[1]
A549Control~3[1]
A5496.25 µM GDNT~12[1]
Cell Cycle Arrest

Treatment with this compound can lead to the arrest of cancer cells in specific phases of the cell cycle, thereby preventing their division and proliferation.[1] Studies have shown that GDNT can induce cell cycle arrest at the S and G2/M phases in lung adenocarcinoma cells.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in Lung Cancer Cell Lines

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Citation
H1299Control~60~25~15[1]
H12996.25 µM GDNT~45~35~20[1]
A549Control~55~30~15[1]
A5496.25 µM GDNT~40~40~20[1]

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is linked to its ability to modulate specific intracellular signaling pathways.

β-Catenin Signaling Pathway in Colon Cancer

In colon cancer cells, this compound has been shown to suppress the β-catenin signaling pathway.[3] This pathway is crucial in colorectal cancer progression.[3] GDNT inhibits the transcriptional activity of β-catenin and reduces the expression of its target gene, cyclin D1, which is involved in cell cycle progression.[3] It also leads to a dose-dependent increase in the expression of E-cadherin.[3]

G This compound's Effect on β-Catenin Pathway GDNT This compound beta_catenin β-catenin GDNT->beta_catenin Inhibits transcriptional activity E_cadherin E-cadherin GDNT->E_cadherin Increases expression TCF_LEF TCF/LEF beta_catenin->TCF_LEF Forms complex CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Promotes transcription Proliferation Cell Proliferation CyclinD1->Proliferation Cell_Adhesion Cell Adhesion E_cadherin->Cell_Adhesion

Caption: this compound inhibits the β-catenin signaling pathway.

STAT6 Signaling Pathway in Gastric Cancer

In the context of gastric cancer, this compound has been found to inhibit the M2 macrophage polarization by regulating the STAT6 signaling pathway.[4] It achieves this by binding to STAT6 and suppressing its phosphorylation, a key step in M2 macrophage formation.[4]

G This compound's Effect on STAT6 Pathway GAN This compound STAT6 STAT6 GAN->STAT6 Binds and inhibits phosphorylation p_STAT6 Phosphorylated STAT6 (p-STAT6) STAT6->p_STAT6 Phosphorylation M2_Polarization M2 Macrophage Polarization p_STAT6->M2_Polarization Promotes Tumor_Progression Tumor Progression M2_Polarization->Tumor_Progression Contributes to

Caption: this compound inhibits STAT6 phosphorylation.

Experimental Protocols

Detailed methodologies for key in vitro assays to evaluate the anti-cancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G Apoptosis Assay Workflow A Seed and treat cells with GDNT B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, p-STAT6, STAT6, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes and Protocols for the Development of a Ganodermanontriol-Based Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1] This compound has garnered significant scientific interest due to its diverse and potent biological activities, positioning it as a promising candidate for the development of novel therapeutic agents.[2] Preclinical studies have demonstrated its efficacy in oncology, inflammation, and virology. Mechanistically, this compound has been shown to modulate key cellular signaling pathways implicated in the pathogenesis of various diseases.[2][3] These application notes provide a comprehensive overview of this compound's biological effects and detailed protocols for its investigation as a potential therapeutic agent.

Biological Activities and Therapeutic Potential

This compound exhibits a range of pharmacological properties, making it a versatile lead compound for drug development.

Anticancer Activity: this compound has demonstrated significant antiproliferative effects against a variety of cancer cell lines, including breast, colon, and lung cancer.[3][4][5][6] Its anticancer mechanisms include the induction of cell cycle arrest and the inhibition of key signaling pathways that drive tumor growth and progression.[4][7]

  • Colon Cancer: this compound inhibits the proliferation of HCT-116 and HT-29 colon cancer cells.[3] It suppresses the β-catenin signaling pathway, a critical driver of colorectal cancer, by downregulating the expression of its target gene, cyclin D1.[3] In vivo studies using xenograft models have confirmed its ability to suppress tumor growth.[3][4]

  • Breast Cancer: The compound has shown promising activity in inhibiting the proliferation of MCF-7 and MDA-MB-231 breast cancer cells.[5][8]

  • Lung Adenocarcinoma: this compound has been found to decrease the viability of H1299 and A549 lung cancer cells.[6]

Anti-inflammatory Effects: this compound possesses potent anti-inflammatory properties. It has been shown to downregulate the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[8][9]

  • It significantly inhibits the production of nitric oxide (NO) and the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).

  • The anti-inflammatory mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[2][9] Specifically, it can suppress the phosphorylation of JNK and p38.

Other Biological Activities:

  • Anti-melanogenic Effects: this compound inhibits melanin biosynthesis by suppressing the expression of tyrosinase and microphthalmia-related transcription factor (MITF) through the regulation of CREB and MAPK signaling pathways.[10]

  • Anti-HIV Activity: Studies have reported that this compound is effective against HIV-1 proliferation and shows moderate inhibition of HIV-1 protease.[1][11]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeAssayEndpointIC50 / Effective ConcentrationReference
HCT-116Colon CancerProliferation AssayInhibition of proliferationDose-dependent inhibition (0-80 μM)
HT-29Colon CancerMTT AssayInhibition of proliferationDose-dependent inhibition (5-25 μM)[4]
MCF-7Breast CancerProliferation AssayIC505.8 μM[5][8]
MDA-MB-231Breast CancerProliferation AssayIC509.7 μM[5][8]
A549Lung CancerMTT AssayDecreased viabilitySignificant decrease at 3.125-50 μM[6]
H1299Lung CancerMTT AssayDecreased viabilitySignificant decrease at 6.25-50 μM[6]
B16F10MelanomaCell Viability AssayNo effect on viability<2.5 μg/mL[10]

Table 2: Anti-inflammatory Activity of this compound

Cell LineStimulantParameter MeasuredEffect of this compoundConcentrationReference
RAW 264.7LPSNO ProductionSignificant inhibition1.25-5 µg/mL
RAW 264.7LPSTNF-α ExpressionSignificant inhibition1.25-5 µg/mL
RAW 264.7LPSiNOS ExpressionSignificant inhibition1.25-5 µg/mL
RAW 264.7LPSJNK PhosphorylationMarked inhibition3-5 µg/mL
RAW 264.7LPSp38 PhosphorylationMarked inhibition3-5 µg/mL

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.[4][10]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol describes the detection of key proteins in the MAPK, NF-κB, and β-catenin signaling pathways.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-β-catenin, anti-Cyclin D1, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantification of Cytokine Production by ELISA

This protocol is for measuring the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

  • This compound

  • LPS (for stimulating inflammation)

  • Cell culture medium

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well ELISA plates

  • Wash buffer

  • Substrate solution (TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves: a. Coating the ELISA plate with a capture antibody. b. Blocking the plate. c. Adding standards and samples (supernatants) to the wells. d. Adding a detection antibody. e. Adding a streptavidin-HRP conjugate. f. Adding the TMB substrate solution and incubating until color develops. g. Adding the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.

Visualizations

Signaling Pathways and Experimental Workflow

Ganodermanontriol_Anti_Cancer_Pathway GT This compound BetaCatenin β-catenin GT->BetaCatenin inhibits transcriptional activity Cdk4 Cdk4 GT->Cdk4 downregulates expression CellCycleArrest Cell Cycle Arrest (G0/G1) GT->CellCycleArrest TCF_LEF TCF/LEF BetaCatenin->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 activates transcription CyclinD1->Cdk4 Proliferation Cell Proliferation Cdk4->Proliferation

Caption: this compound's anti-cancer mechanism via β-catenin signaling.

Ganodermanontriol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB GT This compound GT->MAPK inhibits phosphorylation GT->NFkB inhibits activation Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, iNOS) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: this compound's anti-inflammatory mechanism via MAPK and NF-κB.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture mtt MTT Assay (Cell Viability/IC50) cell_culture->mtt elisa ELISA (Cytokine Profiling) cell_culture->elisa western Western Blot (Signaling Pathway Analysis) cell_culture->western data_analysis Data Analysis & Interpretation mtt->data_analysis elisa->data_analysis western->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

References

Ganodermanontriol as a standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol is a lanostanoid triterpene found in the medicinal mushroom Ganoderma lucidum. As a bioactive compound, it has garnered significant interest for its potential therapeutic properties, including anticancer, anti-melanogenic, and anti-inflammatory effects. Accurate and reproducible quantification of this compound is critical for the standardization of Ganoderma lucidum extracts, quality control of related products, and for advancing pharmacological research. These application notes provide detailed protocols for the phytochemical analysis of this compound, serving as a reference for its use as a standard.

Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways within the cell. Understanding these mechanisms is crucial for drug development and for interpreting the compound's activity in various assays.

One of the well-documented activities of this compound is its ability to suppress the growth of colon cancer cells. This is achieved through the inhibition of the β-catenin signaling pathway.[1] By downregulating β-catenin, this compound can inhibit the transcription of target genes involved in cell proliferation.

In the context of melanogenesis, this compound has been shown to inhibit melanin synthesis by regulating the CREB and MAPK signaling pathways.[2] It affects the phosphorylation of key proteins in these pathways, leading to a reduction in the expression of enzymes crucial for melanin production.

Furthermore, recent studies have highlighted the role of this compound in modulating inflammatory responses. It has been found to attenuate pneumonia by targeting the TNF/NF-κB/MAPKs signaling pathway, thereby reducing the production of pro-inflammatory mediators.

Below are diagrams illustrating the key signaling pathways modulated by this compound.

Ganodermanontriol_B_Catenin_Pathway This compound This compound Beta_Catenin β-catenin This compound->Beta_Catenin Inhibits TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Proliferation Target_Genes->Proliferation

This compound's inhibition of the β-catenin signaling pathway.

Ganodermanontriol_Melanogenesis_Pathway cluster_mapk MAPK Pathway cluster_creb CREB Pathway ERK ERK MITF MITF ERK->MITF JNK JNK JNK->MITF p38 p38 p38->MITF CREB CREB CREB->MITF This compound This compound This compound->ERK Activates This compound->JNK Activates This compound->p38 Inhibits This compound->CREB Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Tyrosinase->Melanin

Modulation of melanogenesis by this compound.

Quantitative Data Summary

The concentration of this compound can vary significantly in Ganoderma lucidum depending on the strain, growth conditions, and the part of the mushroom analyzed (e.g., fruiting body, mycelium, or spores). The following table summarizes representative quantitative data from phytochemical analyses.

Sample TypeExtraction MethodAnalytical MethodThis compound Concentration (µg/g of dry weight)Reference
Ganoderma lucidum Fruiting BodyEthanolic ExtractionHPLC-DADVaries significantly between strains and cultivation conditions.[3]
Ganoderma lucidum SporesEther ExtractionNot specifiedDetected as a constituent.[4]
Ganoderma lucidum MyceliaEthanolic ExtractionHPLCDetected as a minor component.[2]

Note: Specific quantitative values for this compound are not consistently reported across the literature, which often focuses on the total triterpenoid content or other major ganoderic acids. The data presented here reflects its presence and relative abundance.

Experimental Protocols

Protocol 1: Isolation of this compound from Ganoderma lucidum

This protocol outlines a general procedure for the isolation of this compound from the fruiting bodies of Ganoderma lucidum.

Materials:

  • Dried and powdered Ganoderma lucidum fruiting bodies

  • Ethanol (70% and 95%)

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Extraction:

    • Extract the powdered Ganoderma lucidum fruiting bodies (e.g., 1 kg) with an appropriate solvent such as 70% ethanol at an elevated temperature (e.g., 60-70°C) for several hours.

    • Repeat the extraction process multiple times to ensure maximum yield.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition with chloroform to separate the triterpenoid-rich fraction from the more polar compounds.

    • Collect the chloroform layer and evaporate the solvent to yield the crude triterpenoid extract.

  • Chromatographic Purification:

    • Subject the crude triterpenoid extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Final Purification:

    • Pool the fractions rich in this compound and further purify using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water gradient) to obtain pure this compound.

Isolation_Workflow Start Dried & Powdered Ganoderma lucidum Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Chloroform-Water Partitioning Concentration1->Partitioning Concentration2 Concentration of Chloroform Phase Partitioning->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel Fraction_Collection Fraction Collection Silica_Gel->Fraction_Collection Prep_HPLC Preparative HPLC Fraction_Collection->Prep_HPLC End Pure this compound Prep_HPLC->End

Workflow for the isolation of this compound.
Protocol 2: Quantitative Analysis of this compound by HPLC-DAD

This protocol provides a method for the quantitative determination of this compound in Ganoderma lucidum extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% acetic acid (B). A typical gradient could be:

    • 0-10 min: 30% A

    • 10-40 min: 30-80% A

    • 40-45 min: 80% A

    • 45-50 min: 80-30% A

    • 50-60 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh a known amount of this compound reference standard (e.g., 1 mg) and dissolve it in a suitable solvent such as methanol to make a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh a known amount of the dried Ganoderma lucidum extract (e.g., 10 mg).

  • Dissolve the extract in a known volume of methanol (e.g., 10 mL).

  • Sonicate the solution for 15-20 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation:

To ensure the reliability of the analytical method, it should be validated for the following parameters:

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

  • Precision: Assess the intra-day and inter-day precision by analyzing replicate injections of a standard solution at different concentrations on the same day and on different days. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Evaluate the accuracy of the method by performing a recovery study. Spike a known amount of the this compound standard into a sample matrix and calculate the percentage recovery. Recoveries in the range of 95-105% are generally considered acceptable.

5. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample by using the regression equation obtained from the calibration curve.

HPLC_Workflow Std_Prep Prepare Standard Solutions Injection Inject Samples and Standards Std_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection DAD Detection (252 nm) Chromatography->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify this compound in Samples Calibration->Quantification Validation Method Validation (Linearity, LOD/LOQ, Precision, Accuracy) Quantification->Validation

Workflow for quantitative analysis of this compound by HPLC.

References

Application Notes and Protocols for Testing Ganodermanontriol's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a prominent lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties.[1][2] Accumulating evidence from in vitro and in vivo studies suggests that this compound possesses potent anti-inflammatory activities.[1] These effects are primarily attributed to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory response.[1][3][4] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound, focusing on an in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In LPS-stimulated macrophages, it has been shown to suppress the expression and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[5][7] This inhibitory action is mediated through the downregulation of the NF-κB and MAPK signaling cascades.[1][6][8]

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and appropriate in vitro model to study inflammatory responses.[9][10][11]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 to 1 x 10^6 cells/mL, depending on the subsequent assay.[9][12] Allow the cells to adhere overnight.

  • This compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours before inducing inflammation.[13]

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[9][12] Include a vehicle control group (treated with DMSO) and a negative control group (untreated cells).

  • Incubation: Incubate the cells for a specified period, typically 18-24 hours, depending on the endpoint being measured.[12][13]

Cell Viability Assay

It is crucial to determine the cytotoxic potential of this compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay is a standard method for this purpose.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound as described above.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours.[13]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control group.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a common and straightforward method to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[12]

Protocol:

  • After treating the cells as described in section 1, collect the culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines

Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[14][15]

Protocol:

  • Collect the culture supernatants from the treated cells.

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations from the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).[16][17][18]

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.[17]

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[17]

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, p-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)
Control-100 ± 5.21.2 ± 0.3
LPS (1 µg/mL)-98 ± 4.525.6 ± 2.1
LPS + this compound197 ± 5.120.1 ± 1.8
LPS + this compound596 ± 4.812.5 ± 1.2
LPS + this compound1095 ± 5.56.8 ± 0.9

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-1250 ± 110980 ± 95450 ± 50
LPS + this compound11020 ± 98750 ± 80380 ± 42
LPS + this compound5650 ± 75420 ± 55210 ± 30
LPS + this compound10310 ± 40180 ± 2590 ± 15

Data are presented as mean ± SD from three independent experiments.

Table 3: Densitometric Analysis of Western Blot Results

TreatmentConcentration (µM)Relative iNOS ExpressionRelative COX-2 ExpressionRelative p-p65 Expression
Control-0.1 ± 0.020.1 ± 0.030.1 ± 0.02
LPS (1 µg/mL)-1.0 ± 0.01.0 ± 0.01.0 ± 0.0
LPS + this compound10.8 ± 0.070.7 ± 0.060.8 ± 0.07
LPS + this compound50.4 ± 0.050.5 ± 0.040.5 ± 0.05
LPS + this compound100.2 ± 0.030.2 ± 0.030.3 ± 0.04

Data are presented as mean ± SD from three independent experiments, normalized to the LPS-treated group.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Seeding Cell Seeding Culture->Seeding Pretreat Pre-treatment with This compound Seeding->Pretreat Induce LPS Stimulation Pretreat->Induce Viability Cell Viability Assay (MTT) Induce->Viability NO_Assay NO Production Assay (Griess) Induce->NO_Assay ELISA Cytokine Measurement (ELISA) Induce->ELISA Western Protein Expression (Western Blot) Induce->Western Data Data Quantification and Statistical Analysis Viability->Data NO_Assay->Data ELISA->Data Western->Data end End Data->end start Start start->Culture

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkB->NFkB_IkB NFkB->NFkB_IkB This compound This compound This compound->MAPK inhibits This compound->IKK inhibits NFkB_nuc NF-κB (p65/p50) NFkB_IkB->NFkB_nuc NF-κB translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription AP1->Genes activates transcription Inflammation Inflammatory Response Genes->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

In Vivo Experimental Designs for Ganodermanontriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and hepatoprotective agent. This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize quantitative data from preclinical in vivo studies investigating the efficacy of this compound in various disease models.

Table 1: Anti-Cancer Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelCell LineTreatment RegimenKey Efficacy ReadoutsReference
Colon CancerNude MiceHT-291.5 mg/kg/day (i.p.) for 30 days30% suppression in tumor growth
Colon CancerNude MiceHT-29Not specifiedSuppression of tumor growth[1][2]
Lung AdenocarcinomaNude MiceH12993 mg/kg/day (unspecified route)Enhanced the tumor-suppressive effect of Mycophenolate Mofetil (MMF)
Gastric CancerNude MiceMFC10 and 20 mg/kg/day (intragastric) for 30 daysInhibition of tumor growth

Table 2: Anti-Inflammatory and Hepatoprotective Efficacy of this compound

ModelAnimal ModelInducing AgentTreatment RegimenKey Efficacy ReadoutsReference
PneumoniaRatsLipopolysaccharide (LPS)25, 50, and 100 mg/kgMitigated lung tissue damage and reduced inflammatory mediators[3]
Hepatic Oxidative StressMurinetert-butyl hydroperoxide (t-BHP)Not specifiedLowered levels of hepatic enzymes and malondialdehydes; elevated glutathione levels[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the known mechanisms of action.

Ganodermanontriol_Anticancer_Pathway cluster_cell Cancer Cell This compound This compound Beta_Catenin_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) This compound->Beta_Catenin_Complex Stabilizes Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Inhibits Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation and Binding CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Transcription CDK4 Cdk-4 CyclinD1->CDK4 Cell_Proliferation Cell Proliferation CDK4->Cell_Proliferation

Caption: this compound's anti-cancer effect via β-catenin signaling.

Ganodermanontriol_Anti_inflammatory_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK NF_kB NF-κB TLR4->NF_kB This compound This compound This compound->MAPK Inhibits This compound->NF_kB Inhibits Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS) MAPK->Inflammatory_Mediators NF_kB->Inflammatory_Mediators

Caption: this compound's anti-inflammatory mechanism.

Ganodermanontriol_Hepatoprotective_Pathway cluster_hepatocyte Hepatocyte Oxidative_Stress Oxidative Stress (e.g., t-BHP) PI3K_Akt PI3K/Akt Oxidative_Stress->PI3K_Akt This compound This compound This compound->PI3K_Akt Activates Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates Nuclear Translocation ARE ARE Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression Cell_Protection Hepatocyte Protection HO1->Cell_Protection

Caption: this compound's hepatoprotective mechanism.

Experimental Protocols

Anti-Cancer Efficacy in a Subcutaneous Xenograft Model

This protocol details the evaluation of this compound's anti-tumor activity in an immunodeficient mouse model.[5][6]

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., HT-29 for colon cancer)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)

  • Calipers

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA and wash twice with sterile PBS.

    • Resuspend the cell pellet in cold PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable (approximately 50-100 mm³), begin measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

    • Treatment Group: Administer this compound at the desired dose(s) (e.g., 1.5-20 mg/kg) via the chosen route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule.

    • Control Group: Administer an equivalent volume of the vehicle.

  • Efficacy Evaluation:

    • Continue treatment for a predetermined period (e.g., 21-30 days).

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Endpoint Analysis:

    • Primary Endpoint: Tumor growth inhibition (TGI).

    • Secondary Endpoints: Final tumor weight, body weight changes (as a measure of toxicity), and analysis of tumor tissue for biomarkers of interest (e.g., protein expression of Cyclin D1 via Western blot or immunohistochemistry).[1]

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Cell_Prep Cell Preparation and Suspension Cell_Culture->Cell_Prep Implantation Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Data Analysis (TGI, Tumor Weight) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the tumor xenograft model.

Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This model is used to evaluate the acute anti-inflammatory effects of this compound.[7][8][9][10][11]

Materials:

  • This compound

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle for this compound

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Pletismometer or digital calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Animal Grouping and Treatment:

    • Randomize animals into groups (n=6-8 per group).

    • Vehicle Control Group: Administer the vehicle solution.

    • Positive Control Group: Administer Indomethacin.

    • Treatment Groups: Administer this compound at various doses.

    • Administer all treatments orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Hepatoprotective Effect in a Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model

This model assesses the ability of this compound to protect the liver from chemically-induced damage.[12][13][14][15][16]

Materials:

  • This compound

  • Male C57BL/6 mice (6-8 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (as vehicle for CCl4)

  • Vehicle for this compound

  • Positive control (e.g., Silymarin)

  • Blood collection tubes

  • Kits for measuring serum ALT and AST levels

  • Materials for liver homogenization and analysis of oxidative stress markers (e.g., MDA, GSH)

  • Formalin and materials for histopathological analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week.

  • Animal Grouping and Pre-treatment:

    • Randomize mice into groups (n=8-10 per group).

    • Normal Control Group: Receives only vehicles.

    • CCl4 Control Group: Receives this compound vehicle followed by CCl4.

    • Positive Control Group: Receives Silymarin followed by CCl4.

    • Treatment Groups: Receive different doses of this compound.

    • Administer this compound or vehicle orally for 7 consecutive days.

  • Induction of Liver Injury:

    • On day 7, two hours after the last dose of this compound, administer a single intraperitoneal injection of CCl4 (e.g., 0.2% CCl4 in olive oil at 10 mL/kg). The normal control group receives only olive oil.

  • Sample Collection:

    • 24 hours after CCl4 administration, euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse and collect the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the rest should be snap-frozen for biochemical analysis.

  • Biochemical Analysis:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Prepare liver homogenates to measure levels of malondialdehyde (MDA) and reduced glutathione (GSH).

  • Histopathological Examination:

    • Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the extent of liver damage (e.g., necrosis, inflammation).

Preclinical Pharmacokinetic Study

This protocol provides a framework for determining the pharmacokinetic profile of this compound in rodents.[17][18][19][20][21]

Materials:

  • This compound

  • Sprague-Dawley rats (male, 200-250 g) with cannulated jugular veins

  • Vehicle for administration (e.g., for both oral and intravenous routes)

  • Blood collection tubes (containing anticoagulant, e.g., heparin)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-MS/MS) for quantifying this compound in plasma

Procedure:

  • Animal Preparation and Dosing:

    • Fast rats overnight before dosing.

    • Divide rats into two groups for intravenous (IV) and oral (PO) administration (n=4-6 per group).

    • IV Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) through the tail vein.

    • PO Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predefined time points.

    • IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Oral bioavailability (F%)

Toxicity Assessment

A tiered approach is recommended to evaluate the safety profile of this compound.[22][23][24][25][26]

A. Acute Oral Toxicity Study (OECD 423)

  • Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its LD50.

  • Animals: Female rats or mice.

  • Procedure:

    • Administer a single oral dose of this compound (e.g., starting at 2000 mg/kg) to a group of 3 animals.

    • Observe animals for clinical signs of toxicity and mortality for 14 days.

    • If no mortality occurs, a higher dose (e.g., 5000 mg/kg) may be tested in another group.

    • At the end of the observation period, conduct a gross necropsy.

B. Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

  • Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over 28 days.

  • Animals: Rats (one sex, or both if significant differences are expected).

  • Procedure:

    • Administer this compound daily via oral gavage for 28 days at three dose levels (low, medium, and high) to different groups of animals (n=5-10 per sex per group), along with a vehicle control group.

    • Observations:

      • Daily clinical observations.

      • Weekly body weight and food consumption measurements.

      • Ophthalmological examination before and at the end of the study.

      • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

      • Conduct a full necropsy, record organ weights, and perform histopathological examination of key organs.

    • A recovery group may be included to assess the reversibility of any observed toxic effects.

Conclusion

The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound. Adherence to these standardized methodologies will facilitate the generation of reliable and reproducible data, which is crucial for advancing the development of this compound as a potential therapeutic agent for cancer, inflammatory disorders, and liver diseases. It is essential that all animal experiments are conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes: Investigating the Effects of Ganodermanontriol on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ganodermanontriol, a bioactive lanostane triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-melanogenic properties.[1][2][3][4] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways that regulate cell proliferation, apoptosis, inflammation, and differentiation.[4][5] These application notes provide an overview of the signaling pathways affected by this compound and detailed protocols for researchers studying its molecular mechanisms.

1. Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects by intervening in several critical signaling cascades.

β-Catenin Signaling Pathway

In colorectal cancer, the deregulation of the β-catenin signaling pathway is a crucial factor in disease progression.[1][6] this compound has been demonstrated to suppress the growth of colon cancer cells by inhibiting the transcriptional activity of β-catenin and reducing the expression of its target gene, cyclin D1.[1][6] This leads to a decrease in cell proliferation.[6] Additionally, this compound can increase the expression of E-cadherin, which is involved in cell adhesion and can sequester β-catenin, further inhibiting its signaling activity.[1]

GNT_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECadherin E-cadherin BetaCatenin_cyto β-catenin ECadherin->BetaCatenin_cyto Sequesters DestructionComplex Destruction Complex BetaCatenin_cyto->DestructionComplex Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Genes (Cyclin D1, c-Myc) TCF_LEF->TargetGenes Transcription Proliferation Cell Proliferation TargetGenes->Proliferation GNT This compound GNT->ECadherin Increases Expression GNT->BetaCatenin_nuc Inhibits Activity

Figure 1: this compound's effect on the β-catenin pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is vital for regulating diverse cellular processes.[2] this compound differentially modulates MAPK signaling. In B16F10 melanoma cells, it inhibits melanogenesis by increasing the phosphorylation of ERK and JNK, which suppresses melanin synthesis, while decreasing the phosphorylation of p38, which is an inducer of melanogenesis.[2] In pneumonia models, this compound was found to inhibit the broader NF-κB/MAPKs signaling pathways, contributing to its anti-inflammatory effects.[3]

GNT_MAPK_Pathway cluster_mapk MAPK Cascade GNT This compound p38 p38 GNT->p38 Inhibits Phosphorylation ERK ERK GNT->ERK Increases Phosphorylation JNK JNK GNT->JNK Increases Phosphorylation Stimuli External Stimuli (e.g., α-MSH) Stimuli->p38 Stimuli->ERK Stimuli->JNK MITF MITF Expression p38->MITF Induces Melanogenesis Melanogenesis ERK->Melanogenesis Inhibits JNK->Melanogenesis Inhibits MITF->Melanogenesis Promotes

Figure 2: this compound's modulation of the MAPK pathway in melanogenesis.

TNF/NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[7] In rat models of pneumonia, this compound demonstrated anti-inflammatory potential by downregulating TNF-α and inhibiting the NF-κB/MAPKs signaling pathways.[3] This inhibition leads to a reduction in the release of inflammatory mediators and mitigates lung tissue damage.[3]

GNT_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GNT This compound TNFa TNF-α GNT->TNFa Downregulates NFkB_nuc NF-κB GNT->NFkB_nuc Inhibits TNFR TNF-R TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->NFkB_nuc Translocates InflammatoryGenes Inflammatory Gene Expression NFkB_nuc->InflammatoryGenes Activates Transcription

Figure 3: this compound's inhibition of the TNF/NF-κB pathway.

STAT6 Signaling Pathway

In the tumor microenvironment of gastric cancer, this compound can inhibit the M2 polarization of macrophages.[8] This effect is achieved by regulating the phosphorylation of STAT6, a key transcription factor in promoting the M2 phenotype.[8] By inhibiting STAT6 phosphorylation, this compound reduces the ability of M2 macrophages to promote the malignant behavior of cancer cells.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: Effect of this compound on Cancer Cell Proliferation

Cell Line Cancer Type Assay Concentration (µM) Inhibition Citation
HCT-116 Colon Cancer Cell Proliferation 0-80 Dose-dependent inhibition [6]
HT-29 Colon Cancer Cell Proliferation 0-80 Dose-dependent inhibition [6]
MCF-7 Breast Cancer Cell Proliferation Not specified IC50 = 5.8 µM (at 72h) [9]

| MDA-MB-231 | Breast Cancer | Cell Proliferation | Not specified | IC50 = 9.7 µM (at 72h) |[9] |

Table 2: Modulation of Signaling Proteins by this compound in B16F10 Cells

Target Protein Effect of this compound (2.5 µg/mL) Pathway Outcome Citation
p-ERK Significantly Increased MAPK Inhibition of melanin synthesis [2]
p-JNK Significantly Increased MAPK Inhibition of melanin synthesis [2]
p-p38 Significantly Reduced MAPK Inhibition of MITF expression [2]
p-CREB Significantly Inhibited CREB Inhibition of MITF transcription [2]
Tyrosinase Significantly Inhibited Melanogenesis Reduced melanin production [2][10]

| MITF | Significantly Inhibited | Melanogenesis | Reduced melanin production |[2][10] |

Experimental Protocols

To investigate the effects of this compound on signaling pathways, a series of well-established molecular and cellular biology techniques are employed.

General Experimental Workflow

The typical workflow for studying the impact of a compound like this compound involves cell culture, treatment, and subsequent analysis at the cellular and molecular levels.

GNT_Experimental_Workflow A 1. Cell Culture (e.g., HCT-116, B16F10) B 2. This compound Treatment (Varying concentrations and time points) A->B C 3. Cellular Assays B->C D 4. Molecular Analysis B->D E Cell Viability (MTT Assay) C->E F Cell Proliferation (EdU Assay) C->F G Protein Analysis (Western Blot) D->G H Gene Expression (RT-qPCR) D->H I Transcriptional Activity (Luciferase Reporter Assay) D->I J 5. Data Analysis & Interpretation E->J F->J G->J H->J I->J

Figure 4: General workflow for studying this compound's effects.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., HT-29 colon cancer cells)

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound (e.g., 0-80 µM). Include a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol is used to detect changes in the phosphorylation status of MAPK proteins (p38, ERK, JNK) upon treatment with this compound.[11][12]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (12%) and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)[11]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells treated with this compound and control cells using RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 12% SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific to both the phosphorylated and total forms of each MAPK protein.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the phospho-protein band to the corresponding total protein band to determine the relative phosphorylation level.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.[7][13]

Materials:

  • HEK293 cells or other suitable cell line

  • NF-κB luciferase reporter vector (containing NF-κB response elements upstream of a luciferase gene)

  • Control vector (e.g., Renilla luciferase vector for normalization)

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 24-well plate with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent. Allow cells to express the reporters for 24 hours.

  • Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours to induce NF-κB activity. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Measurement:

    • Transfer 20 µL of cell lysate to a luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of this compound.[7]

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Ganodermanontriol Yield from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ganoderma lucidum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of Ganodermanontriol, a bioactive triterpenoid with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound?

A1: The yield of this compound, a lanostanoid triterpene, is influenced by a combination of factors related to the cultivation of Ganoderma lucidum, as well as the subsequent extraction and purification processes.[1] Key determinants include the genetic strain of the fungus, the composition of the culture medium, fermentation conditions (such as pH, temperature, and aeration), the developmental stage of the fungus at harvest (fruiting body vs. mycelium), and the use of elicitors to stimulate secondary metabolite production.[2][3]

Q2: Is it better to use fruiting bodies or mycelia for this compound extraction?

A2: While both the fruiting bodies and mycelia of Ganoderma lucidum contain this compound, fruiting bodies are generally reported to have a higher concentration of triterpenoids.[4][5] However, mycelial fermentation offers advantages in terms of scalability, shorter cultivation times, and greater control over environmental conditions, which can be optimized to enhance triterpenoid production.[3][6] The choice between them often depends on the specific research goals and available resources.

Q3: What are elicitors and how can they improve this compound yield?

A3: Elicitors are compounds that, when introduced to a culture, trigger a defense response in the fungus, leading to an increased production of secondary metabolites like triterpenoids.[7] For Ganoderma lucidum, substances like methyl jasmonate and salicylic acid have been shown to enhance the biosynthesis of ganoderic acids, a class of triterpenoids that includes this compound.[8][9] The optimal concentration and timing of elicitor application are critical to maximizing yield without inhibiting fungal growth.[9]

Q4: What analytical methods are recommended for quantifying this compound?

A4: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common and reliable methods for the quantification of Ganoderma triterpenoids.[10] HPLC-DAD is a robust and cost-effective technique suitable for routine analysis, while UPLC-MS offers higher sensitivity and selectivity, which is advantageous for detecting and quantifying low-concentration compounds in complex mixtures.[10]

Troubleshooting Guides

Issue 1: Low this compound Yield from Submerged Fermentation

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH of Culture Medium G. lucidum generally favors acidic conditions for triterpenoid production.[11] Monitor and adjust the initial pH of your fermentation medium to a range of 4.5-6.5.[11] An optimal pH of around 5.5 has been reported to maximize mycelial biomass and intracellular triterpenoid production.[11]Increased triterpenoid biosynthesis due to favorable enzymatic activity.
Inadequate Carbon Source The type and concentration of the carbon source significantly impact mycelial growth and metabolite production. While glucose is commonly used, studies have shown that wort can be a superior and more cost-effective alternative for enhancing intracellular triterpenoid production.[11] Experiment with different carbon sources and concentrations to find the optimal conditions for your strain.Enhanced mycelial growth and a metabolic shift towards triterpenoid synthesis.
Insufficient Aeration Oxygen supply is crucial for the biosynthesis of triterpenoids. Inadequate aeration can limit production.[12] Optimizing the aeration rate in a bioreactor has been shown to significantly improve the yield of triterpenoids.[13] Consider implementing a multi-stage aeration control strategy.[13]Improved metabolic activity and increased accumulation of triterpenoids.
Non-Optimal Temperature Temperature affects fungal growth and enzyme kinetics. The optimal temperature for mycelial growth of G. lucidum is typically between 25-30°C.[14] A temperature of 28°C has been used successfully in several fermentation protocols.[11][15]Maintained optimal growth rate and enzymatic function for triterpenoid production.
Issue 2: Inefficient Extraction of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Ineffective Solvent System The choice of solvent is critical for efficient extraction. Ethanol (70-95%) is a commonly used and effective solvent for extracting triterpenoids from G. lucidum.[16][17] For targeted extraction of less polar triterpenoids, chloroform can also be employed.[18]Improved solubilization and recovery of this compound from the fungal matrix.
Insufficient Disruption of Fungal Cells The rigid cell walls of fungi can hinder solvent penetration. Employing physical disruption methods such as ultrasonication or grinding the dried fungal material into a fine powder (e.g., 100 mesh) can significantly improve extraction efficiency.[17][19]Enhanced release of intracellular triterpenoids into the extraction solvent.
Suboptimal Extraction Time and Temperature Prolonged extraction times and elevated temperatures can increase yield but also risk degradation of thermolabile compounds. Optimize these parameters; for instance, ultrasonic-assisted extraction for 1 hour at 75°C has been reported to be effective.[11]Maximized extraction of this compound while minimizing potential degradation.

Experimental Protocols

Protocol 1: Submerged Fermentation for Triterpenoid Production

This protocol is based on methodologies optimized for the production of intracellular triterpenoids from G. lucidum.[11]

1. Seed Culture Preparation:

  • Prepare a seed culture medium containing (per liter): 10 g potato extract, 20 g glucose, 18 g peptone, 3 g KH₂PO₄, 1.5 g MgSO₄, and 0.05 g vitamin B₁.
  • Adjust the pH to 5.5.
  • Inoculate with G. lucidum mycelia and incubate in a 250-ml flask containing 100 ml of medium at 28°C for 8 days with shaking at 180 rpm.

2. Fermentation Culture:

  • Prepare the fermentation medium. An optimized medium consists of 4.10% wort and 1.89% yeast extract, with an initial pH of 5.40.[11]
  • Inoculate the fermentation medium with 10% (v/v) of the seed culture.
  • Incubate at 28°C for 7 days with shaking at 180 rpm.

3. Biomass and Triterpenoid Collection:

  • Harvest the mycelia by centrifugation at 3000 rpm for 30 minutes.
  • Wash the mycelial pellet three times with distilled water.
  • Dry the mycelia at 60°C to a constant weight to determine the biomass.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines a general procedure for the extraction and analysis of triterpenoids.

1. Extraction:

  • Mix the dried and powdered G. lucidum mycelia or fruiting body with 95% ethanol (1 g of sample per 50 ml of solvent).[11]
  • Allow the mixture to stand overnight.
  • Perform ultrasonic-assisted extraction at 400 W and 75°C for 1 hour. Repeat the extraction twice.[11]
  • Combine the extracts and filter.

2. Purification (General Steps):

  • The crude extract can be further purified using column chromatography. A common approach involves an initial separation on a silica gel column, followed by further fractionation on an octadecylsilane (ODS)-C18 column.[16]

3. Quantification by HPLC:

  • Mobile Phase: A gradient of acetonitrile and 0.03% aqueous phosphoric acid (v/v) is often used.[18]
  • Column: An Agilent Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent is suitable.[18]
  • Flow Rate: 1.0 ml/min.
  • Detection: UV detection at 252 nm.[18]
  • Quantification: Prepare a calibration curve using a this compound standard to determine the concentration in the samples.

Visualizations

Triterpenoid Biosynthesis Pathway in Ganoderma lucidum

G cluster_cultivation 1. Cultivation cluster_extraction 4. Extraction cluster_analysis 5. Purification & Analysis start Start strain_selection Strain Selection start->strain_selection media_optimization Media Optimization (Carbon, Nitrogen sources) strain_selection->media_optimization fermentation Submerged Fermentation (pH, Temp, Aeration) media_optimization->fermentation elicitation 2. Elicitor Application (e.g., Methyl Jasmonate) fermentation->elicitation harvest 3. Harvest (Mycelia or Fruiting Body) elicitation->harvest drying Drying harvest->drying grinding Grinding drying->grinding solvent_extraction Solvent Extraction (e.g., Ethanol) grinding->solvent_extraction purification Purification (Chromatography) solvent_extraction->purification quantification Quantification (HPLC/UPLC-MS) purification->quantification end High-Yield This compound quantification->end

References

Technical Support Center: Total Synthesis of Ganodermanontriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the total synthesis of Ganodermanontriol. The information is based on the first reported semi-synthesis from lanosterol, a readily available starting material. The key challenges in this synthesis involve the stereoselective formation of a trisubstituted alkene and the construction of the c-diene core.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the semi-synthesis of this compound?

A1: The semi-synthesis of this compound from lanosterol is a nine-step process with an overall yield of approximately 15.3%.[1] The synthesis can be conceptually divided into two main stages: the degradation of the lanosterol side chain followed by the stereoselective reconstruction of the desired trisubstituted alkene, and the formation of the characteristic Δ7,9(11)-diene core of this compound.

Q2: What are the most critical and challenging steps in this synthesis?

A2: The two most challenging stages of the synthesis are:

  • Stereoselective and Chemoselective Phosphonate Reaction: This step involves a Horner-Wadsworth-Emmons (HWE) reaction to reconstruct the trisubstituted alkene on the side chain. Achieving high stereoselectivity for the desired isomer can be difficult.

  • Formation of the Δ7,9(11)-diene Core: This transformation is achieved through the mild acidic opening of a lanosterone-derived epoxide.[1] Controlling the reaction conditions to favor the desired diene product over potential side reactions is crucial.

Q3: What are the starting materials and key reagents required?

A3: The primary starting material is lanosterol. Key reagents include those for oxidation, olefination (phosphonates), epoxidation, and acid-catalyzed rearrangement. Specific reagents will be detailed in the experimental protocols section.

Q4: Are there any alternative synthetic routes to this compound?

A4: The initial report details a semi-synthesis from lanosterol. While other total syntheses of related Ganoderma meroterpenoids have been developed, the semi-synthetic route from lanosterol remains a key approach for accessing this compound and its stereoisomers.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis, with a focus on the two most challenging steps.

Challenge 1: Stereoselective Reconstruction of the Trisubstituted Alkene via Horner-Wadsworth-Emmons (HWE) Reaction

Problem: Low yield or poor stereoselectivity of the desired trisubstituted alkene.

Potential Cause Troubleshooting Suggestion
Incorrect Base or Reaction Conditions: The choice of base and reaction temperature can significantly impact the stereochemical outcome of the HWE reaction.Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS). Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) is recommended to favor the thermodynamically more stable E-isomer, which is often the desired product in this context.
Steric Hindrance: The sterically demanding environment of the triterpenoid scaffold can hinder the approach of the phosphonate ylide to the ketone.Ensure the reaction is run for a sufficient amount of time to allow for complete conversion. If the reaction is still sluggish, a more reactive phosphonate reagent or a less sterically hindered base might be considered.
Side Reactions: The presence of other reactive functional groups in the molecule can lead to side reactions.Ensure that all other sensitive functional groups are appropriately protected before carrying out the HWE reaction.
Impure Reagents: Impurities in the phosphonate reagent or the ketone can lead to the formation of byproducts and lower yields.Purify both the phosphonate reagent and the ketone substrate immediately before use.
Challenge 2: Formation of the Δ7,9(11)-diene Core via Acidic Opening of a Lanosterone-Derived Epoxide

Problem: Low yield of the desired diene, formation of multiple products, or decomposition of the starting material.

Potential Cause Troubleshooting Suggestion
Acid Strength and Concentration: The choice and concentration of the acid catalyst are critical. A strong acid can lead to undesired rearrangements or decomposition, while a weak acid may not be effective.Use a mild acid catalyst, such as a catalytic amount of a sulfonic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. The reaction should be carefully monitored by TLC to avoid over-reaction.
Reaction Temperature and Time: Elevated temperatures can promote side reactions and decomposition.Run the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor its progress closely. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
Solvent Effects: The polarity of the solvent can influence the stability of carbocationic intermediates and the course of the reaction.Use a non-polar, aprotic solvent such as dichloromethane (DCM) or toluene to minimize the potential for solvent participation in the reaction.
Presence of Water: Traces of water can lead to the formation of diol byproducts.Ensure that all reagents and glassware are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below. These are based on the general principles of the reactions employed in the semi-synthesis of this compound.

1. Horner-Wadsworth-Emmons (HWE) Reaction for Trisubstituted Alkene Formation

  • Reagents and Materials:

    • Lanostane-derived ketone

    • Triethyl phosphonoacetate (or a similar phosphonate reagent)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased.

    • Cool the resulting ylide solution back to 0 °C and add a solution of the lanostane-derived ketone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

2. Formation of the Δ7,9(11)-diene Core

  • Reagents and Materials:

    • Lanosterone-derived epoxide

    • p-Toluenesulfonic acid monohydrate (catalytic amount)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the lanosterone-derived epoxide (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x).

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Summary of Yields for the Semi-Synthesis of this compound

Step Transformation Yield (%)
1-3Side-chain degradation of lanosterol~60-70
4Oxidation to ketone~90-95
5Horner-Wadsworth-Emmons olefination~70-80
6Reduction of ester~85-95
7Protection of alcohol~90-98
8Epoxidation~80-90
9Acid-catalyzed rearrangement to diene~50-60
Overall Lanosterol to this compound ~15.3

Note: The yields are approximate and can vary depending on the specific reaction conditions and scale.

Visualizations

Ganodermanontriol_Synthesis_Challenges cluster_alkene Challenge 1: Trisubstituted Alkene Formation cluster_diene Challenge 2: Diene Core Formation A Lanostane Ketone B HWE Reaction (Phosphonate Ylide) A->B Base (e.g., NaH) E Low Yield A->E Incomplete Reaction C Trisubstituted Alkene (Desired Product) B->C Stereoselective Attack D Undesired Stereoisomer B->D Non-selective Attack F Lanosterone Epoxide G Acid-Catalyzed Ring Opening F->G Mild Acid (e.g., TsOH) J Decomposition F->J Harsh Conditions H Δ7,9(11)-Diene (this compound Core) G->H Controlled Elimination I Rearrangement Byproducts G->I Uncontrolled Rearrangement

Caption: Key challenges in the total synthesis of this compound.

HWE_Troubleshooting_Workflow start Low E/Z Ratio in HWE Reaction q1 Check Base and Counterion start->q1 s1 Use NaH or Li-bases (e.g., LHMDS) q1->s1 Potassium base used? q2 Review Reaction Temperature q1->q2 No s1->q2 s2 Increase Temperature (e.g., 0°C to RT) q2->s2 Reaction at low temp? q3 Examine Phosphonate Sterics q2->q3 No s2->q3 s3 Use less bulky phosphonate esters q3->s3 Bulky esters used? end Improved E/Z Ratio q3->end No s3->end

Caption: Troubleshooting workflow for HWE reaction stereoselectivity.

Epoxide_Opening_Logic start Low Diene Yield from Epoxide Opening check_acid Is the acid too strong or concentrated? start->check_acid use_mild_acid Switch to catalytic mild acid (TsOH) check_acid->use_mild_acid Yes check_temp Is the reaction temperature too high? check_acid->check_temp No use_mild_acid->check_temp lower_temp Run at lower temp (e.g., 0°C) check_temp->lower_temp Yes check_water Is there water in the reaction? check_temp->check_water No lower_temp->check_water dry_reagents Ensure anhydrous conditions check_water->dry_reagents Yes success Improved Diene Yield check_water->success No dry_reagents->success

Caption: Decision tree for optimizing the acidic opening of the epoxide.

References

Technical Support Center: Overcoming Solubility Challenges of Ganodermanontriol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of Ganodermanontriol in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols.

Troubleshooting Guides

Issue 1: this compound crashes out of my aqueous buffer.

Root Cause: this compound, a lanostanoid triterpene, is a lipophilic molecule with inherently low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful, leading to precipitation.

Solutions:

  • Co-solvent System: The use of a water-miscible organic solvent can significantly enhance the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common choice.

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can dramatically increase its apparent water solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can improve its solubility and provide opportunities for targeted delivery.

Issue 2: My stock solution of this compound is not stable and precipitates over time.

Root Cause: Even when initially dissolved, this compound can precipitate from a supersaturated solution, especially with changes in temperature or solvent composition upon dilution.

Solutions:

  • Optimize Solvent Ratio: If using a co-solvent system, a higher percentage of the organic solvent may be required to maintain stability. However, this must be balanced with the tolerance of the experimental system (e.g., cell culture) to the organic solvent.

  • pH Adjustment: While this compound does not have readily ionizable groups, the pH of the buffer can influence the stability of the formulation and the compound itself. It is recommended to work with buffers in the physiological pH range (6.8-7.4) unless otherwise required by the experimental design.

  • Use of Stabilizers: For nanoparticle or liposomal formulations, the inclusion of stabilizers such as PEGylated lipids can prevent aggregation and precipitation.

  • Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to avoid issues with long-term stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

To date, a precise value for the intrinsic aqueous solubility of pure this compound in water has not been definitively reported in publicly available literature. However, its chemical structure as a lanostanoid triterpene suggests that it is practically insoluble in water.[2][3] For context, other related triterpenoids from Ganoderma lucidum, such as ganoderic acids, also exhibit very poor water solubility.

Q2: What is a reliable method to prepare a stock solution of this compound for in vitro experiments?

A commonly used method involves a combination of a co-solvent and a cyclodextrin. A stock solution with a concentration of at least 2.5 mg/mL can be achieved using the following protocol.[1]

Q3: Can I use co-solvents other than DMSO?

Yes, other water-miscible organic solvents can be used. The choice of co-solvent will depend on the specific requirements of your experiment, including cell toxicity and the desired final concentration. Ethanol is another potential co-solvent. The effectiveness of a co-solvent system is dependent on the solute's hydrophobicity and the concentration of the co-solvent.

Q4: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.

Q5: Are there other advanced methods to improve the delivery of this compound?

Yes, nanoparticle and liposomal formulations are promising strategies. These involve encapsulating this compound within a lipid or polymer-based nanostructure. These formulations can not only improve solubility but also offer advantages like controlled release and targeted delivery.

Quantitative Data Summary

Formulation MethodCarrier/Solvent SystemAchieved Solubility/ConcentrationReference
Co-solvent/Cyclodextrin 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
Organic Solvent DMSO100 mg/mL (requires sonication)[1]
Organic Solvent Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble (qualitative)

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solution using Co-solvent and Cyclodextrin

This protocol is adapted from a method demonstrated to achieve a clear solution of this compound at a concentration of at least 2.5 mg/mL.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), newly opened

  • Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline:

    • Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.

    • Mix until the solution is clear. This solution can be stored at 4°C for up to one week.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO:

    • Accurately weigh the required amount of this compound.

    • Add the appropriate volume of new, anhydrous DMSO to achieve a 25 mg/mL concentration.

    • Use an ultrasonic bath to aid dissolution if necessary.

  • Prepare the final working solution (e.g., 1 mL of 2.5 mg/mL this compound):

    • Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add it to 900 µL of the 20% SBE-β-CD in saline solution.

    • Mix thoroughly until a clear solution is obtained.

    • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: Preparation of this compound-loaded PLGA Nanoparticles (General Method)

This is a general protocol for the preparation of drug-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method, which can be adapted for this compound.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • PLGA-PEG (Poly(lactic-co-glycolic acid)-poly(ethylene glycol)) (optional, for improved stability)

  • Acetone or other suitable water-miscible organic solvent

  • Purified water

Procedure:

  • Dissolve this compound and Polymer:

    • Dissolve a specific amount of this compound and PLGA (and PLGA-PEG, if used) in the organic solvent (e.g., acetone). The ratio of drug to polymer will influence drug loading and release characteristics.

  • Nanoprecipitation:

    • Add the drug-polymer solution dropwise to a larger volume of stirring purified water. The water acts as a non-solvent, causing the polymer and encapsulated drug to precipitate into nanoparticles.

  • Solvent Evaporation:

    • Allow the resulting nanoparticle suspension to stir, typically at room temperature, for several hours to ensure the complete evaporation of the organic solvent.

  • Purification and Concentration (Optional):

    • The nanoparticle suspension can be concentrated and purified to remove any unencapsulated drug and excess reagents using methods like centrifugation or tangential flow filtration.

  • Characterization:

    • Characterize the nanoparticles for size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

Experimental Workflow: Co-solvent/Cyclodextrin Solubilization

G cluster_0 Preparation of Components cluster_1 Solution Preparation cluster_2 Final Formulation A This compound Powder E 25 mg/mL this compound in DMSO Stock A->E B DMSO B->E C SBE-β-CD Powder F 20% SBE-β-CD in Saline Solution C->F D Saline D->F G Final Aqueous Solution (≥ 2.5 mg/mL this compound) E->G F->G

Caption: Workflow for preparing an aqueous solution of this compound.

Signaling Pathway: this compound and the TNF/NF-κB/MAPK Pathway

This compound has been shown to modulate inflammatory responses by targeting the TNF/NF-κB/MAPKs signaling pathway.

G cluster_0 Cytoplasm TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) TRAF2->MAPK_cascade I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus MAPK_cascade->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression This compound This compound This compound->IKK inhibits This compound->MAPK_cascade inhibits

Caption: this compound's inhibitory effect on the TNF/NF-κB/MAPK pathway.

Signaling Pathway: this compound and the CREB/MAPK Pathway

This compound has also been implicated in the regulation of the CREB and MAPK signaling pathways.[4][5]

G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor cAMP cAMP Receptor->cAMP MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression MAPK_pathway->Gene_Expression This compound This compound This compound->CREB inhibits phosphorylation This compound->MAPK_pathway modulates

References

Technical Support Center: Optimizing HPLC Parameters for Ganodermanontriol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Ganodermanontriol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC separation of this compound and other Ganoderma triterpenoids?

A1: The primary challenge in separating this compound and other triterpenoids from Ganoderma species lies in their structural similarity.[1] Many of these compounds are isomers with closely related structures, leading to difficulties in achieving baseline separation and potential co-elution.[1] Additionally, as relatively non-polar compounds, careful optimization of the reversed-phase HPLC method is crucial.

Q2: Which HPLC column is best suited for this compound separation?

A2: Reversed-phase (RP) HPLC is the most common and effective technique for separating Ganoderma triterpenoids.[1] C18 columns are the most frequently used stationary phase for this purpose.[1][2][3] For improved peak shape and to minimize unwanted interactions with residual silanol groups on the silica packing, using a modern, end-capped C18 column is recommended.[1]

Q3: What are the recommended mobile phases for the HPLC analysis of this compound?

A3: Gradient elution with a mixture of an organic solvent and acidified water is typically employed. Commonly used mobile phases include:

  • Acetonitrile and water with an acidic modifier like acetic acid or formic acid.[1][2]

  • Methanol and water , also with an acidic modifier.

  • Ethanol and water , which is considered a more environmentally friendly or "green" alternative.[1][4]

The acidic modifier helps to suppress the ionization of acidic triterpenoids and residual silanols on the column, leading to improved peak shape and resolution.[1]

Q4: What is the optimal detection wavelength for this compound?

A4: Triterpenoids, including this compound, generally exhibit weak UV absorption. Detection is often performed at lower wavelengths, typically in the range of 243 nm to 254 nm, to maximize sensitivity.[1][4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of this compound.

Problem 1: Poor Resolution or Co-elution of Peaks

  • Question: My chromatogram shows broad, overlapping peaks, and I cannot resolve this compound from other similar compounds. What should I do?

  • Answer: Poor resolution is a common issue due to the structural similarity of Ganoderma triterpenoids. Here are several strategies to improve separation:

    • Modify the Gradient Profile: A shallower gradient can enhance the separation of closely eluting peaks.[1] Try decreasing the rate of change of the organic solvent concentration over time.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.[1]

    • Adjust the Mobile Phase pH: If your analytes have ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

    • Optimize Column Temperature: Temperature can influence selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.

    • Consider a Different Column: If other optimizations fail, trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a different C18 column from another manufacturer, may provide the necessary selectivity.

Problem 2: Peak Tailing

  • Question: The peak for this compound is asymmetrical and shows significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues.

    • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on triterpenoids, causing tailing.[1][6]

      • Solution: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid or acetic acid) to suppress silanol activity.[1] Using a high-purity, end-capped C18 column can also minimize these interactions.[1][6]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.[7][8]

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[1]

      • Solution: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[1]

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

      • Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Problem 3: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What could be the cause?

  • Answer: Fluctuating retention times can be due to several factors related to the HPLC system and mobile phase preparation.

    • Inadequate Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

      • Solution: Increase the equilibration time between runs.

    • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

    • Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.

      • Solution: Inspect the pump for leaks and ensure the check valves are functioning correctly.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.[9]

Data Presentation

Table 1: Reported HPLC Parameters for the Separation of Ganoderma Triterpenoids

ParameterMethod 1Method 2[10]Method 3[4]
Column C18, 5 µm, 4.6 x 250 mmC18C18
Mobile Phase A AcetonitrileAcetonitrileAbsolute Ethanol
Mobile Phase B 0.2% Acetic Acid in WaterWater with Phosphoric Acid0.5% Aqueous Acetic Acid
Gradient GradientGradientIsocratic (65% A)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection 252 nm252 nm243 nm
Column Temp. 30°C35°CNot Specified

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a general starting point for developing a robust HPLC method for this compound separation. Optimization will likely be required for specific samples and HPLC systems.

  • Sample Preparation:

    • Extract the Ganoderma sample with a suitable solvent (e.g., methanol or ethanol) using techniques such as ultrasonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter prior to injection to remove particulate matter.[1]

    • Dissolve the dried extract in the initial mobile phase composition for injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Acetonitrile or Methanol.

      • Solvent B: Water with 0.1% Formic Acid or 0.2% Acetic Acid.

    • Gradient Program (Example):

      • Start with a relatively low percentage of Solvent A (e.g., 20-30%) and gradually increase to a higher percentage (e.g., 80-90%) over 40-60 minutes.

      • Include a column wash step with a high percentage of Solvent A at the end of the gradient, followed by a re-equilibration step at the initial conditions.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 - 20 µL.

    • Detection: UV detector set at approximately 252 nm.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a reference standard.

    • Quantify the amount of this compound using a calibration curve prepared from a certified reference standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Ganoderma_Sample Ganoderma_Sample Extraction Extraction Ganoderma_Sample->Extraction e.g., Methanol Filtration Filtration Extraction->Filtration 0.45 µm filter Sample_Injection Sample_Injection Filtration->Sample_Injection HPLC_Column HPLC_Column Sample_Injection->HPLC_Column Mobile Phase Flow UV_Detector UV_Detector HPLC_Column->UV_Detector Separated Analytes Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Identification Peak_Identification Chromatogram->Peak_Identification Quantification Quantification Peak_Identification->Quantification Final_Report Final_Report Quantification->Final_Report

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_workflow cluster_troubleshooting_steps Troubleshooting Steps Start Poor Resolution or Peak Tailing Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase First Step Adjust_Gradient Adjust Gradient Profile (Shallower Gradient) Check_Mobile_Phase->Adjust_Gradient If Mobile Phase is OK Solution Solution Check_Mobile_Phase->Solution If Mobile Phase was Issue Change_Organic_Modifier Change Organic Modifier (ACN vs. MeOH) Adjust_Gradient->Change_Organic_Modifier If Resolution Still Poor Adjust_Gradient->Solution If Gradient was Issue Check_Column Check Column (Contamination, Age) Change_Organic_Modifier->Check_Column If Still Unresolved Change_Organic_Modifier->Solution If Modifier was Issue Check_Column->Solution Improved Separation ganodermanontriol_signaling cluster_mapk MAPK Pathway cluster_beta_catenin β-catenin Pathway This compound This compound MAPK MAPK This compound->MAPK Inhibits Phosphorylation beta_catenin beta_catenin This compound->beta_catenin Inhibits Transcriptional Activity CREB CREB MAPK->CREB Regulates MITF MITF CREB->MITF Regulates CyclinD1 CyclinD1 beta_catenin->CyclinD1 Downregulates Cell_Proliferation ↓ Cell Proliferation CyclinD1->Cell_Proliferation Tyrosinase Tyrosinase MITF->Tyrosinase Regulates Melanin_Production ↓ Melanin Production Tyrosinase->Melanin_Production

References

Ganodermanontriol stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with Ganodermanontriol during long-term storage. The information is presented in a question-and-answer format to address common concerns and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: Like many complex natural products, the stability of this compound, a lanostane-type triterpenoid, can be influenced by several environmental factors. These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: The acidity or alkalinity of the storage solution can catalyze hydrolytic or other degradation pathways.

  • Oxygen: Oxidative degradation can occur, especially if the compound has susceptible functional groups.

  • Moisture: The presence of water can facilitate hydrolysis.

Q2: What are the recommended storage conditions for this compound?

A2: Based on general recommendations for similar compounds, this compound should be stored under controlled conditions to minimize degradation. For long-term storage, it is advisable to store it as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Q3: I've observed a change in the color/physical appearance of my this compound sample. What should I do?

A3: A change in physical appearance (e.g., color change, clumping) can be an indicator of degradation. You should re-evaluate the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments. Compare the chromatogram of the stored sample with that of a freshly prepared standard or a previously analyzed batch.

Q4: My experimental results using a stored batch of this compound are inconsistent with previous findings. Could this be a stability issue?

A4: Yes, inconsistent experimental results are a common consequence of compound degradation. A decrease in the concentration of the active compound or the formation of degradation products with different biological activities can lead to unreliable data. It is crucial to confirm the integrity of your this compound sample.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Biological Activity
  • Symptom: Reduced or variable biological effect in your assays compared to a fresh batch or literature data.

  • Possible Cause: Chemical degradation of this compound leading to a lower concentration of the active compound.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the purity of your stored this compound sample using a validated stability-indicating HPLC method.

    • Quantification: Determine the concentration of the intact this compound in your sample against a reference standard.

    • Compare Batches: If possible, compare the analytical profile of the problematic batch with a new, validated batch.

    • Review Storage Conditions: Ensure that the storage conditions (temperature, light, humidity) have been consistently maintained as recommended.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Symptom: Additional peaks are observed in the HPLC or LC-MS analysis of your this compound sample that were not present initially.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study on a fresh sample of this compound. This involves exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to accelerate degradation.

    • Characterize Degradants: Use techniques like LC-MS/MS and NMR to characterize the structure of the observed degradation products.

    • Evaluate Impact: Assess whether the degradation products interfere with your analytical method or biological assays.

Quantitative Data Summary

Storage ConditionTime PointPurity (%) by HPLCAppearanceComments
-20°C (Solid) 0 months99.5White powderInitial analysis
6 monthsData to be generatedObserve for changes
12 monthsData to be generatedObserve for changes
24 monthsData to be generatedObserve for changes
4°C (Solid) 0 months99.5White powderInitial analysis
3 monthsData to be generatedObserve for changes
6 monthsData to be generatedObserve for changes
Room Temp (Solid) 0 months99.5White powderInitial analysis
1 monthData to be generatedObserve for changes
3 monthsData to be generatedObserve for changes
-80°C (in DMSO) 0 months99.5Clear solutionInitial analysis
6 monthsData to be generatedObserve for changes
12 monthsData to be generatedObserve for changes

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for your system and standards.

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 245 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is critical for a stability-indicating method and can be demonstrated through forced degradation studies.

Protocol: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.

  • Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method to observe the formation of degradation products.

Visualizations

Signaling Pathways

This compound has been reported to influence several signaling pathways. The following diagrams illustrate these interactions.

Ganodermanontriol_Signaling_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_cancer Cancer Cell Proliferation Pathway GT This compound pCREB p-CREB GT->pCREB inhibits pMAPK p-MAPK GT->pMAPK inhibits BetaCatenin β-catenin GT->BetaCatenin inhibits CREB CREB MITF MITF pCREB->MITF MAPK MAPK (p38, JNK, ERK) pMAPK->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 CellProliferation Cell Proliferation CyclinD1->CellProliferation

Caption: this compound's inhibitory effects on signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow start Start: this compound Sample method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev storage Place Samples in Long-Term Storage (e.g., -20°C, 4°C, RT) method_dev->storage forced_deg Perform Forced Degradation Study (Acid, Base, Heat, Light, etc.) method_dev->forced_deg sampling Sample at Predetermined Time Points (e.g., 0, 3, 6, 12 months) storage->sampling analysis Analyze Samples by HPLC forced_deg->analysis sampling->analysis data Collect Data: Purity, Degradants, Appearance analysis->data evaluation Evaluate Data and Determine Shelf-Life data->evaluation end End: Stability Report evaluation->end

Caption: Workflow for this compound stability testing.

Technical Support Center: Troubleshooting Ganodermanontriol's Inconsistent Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the inconsistent biological activity of Ganodermanontriol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound, a lanostanoid triterpene isolated from Ganoderma lucidum, has demonstrated a range of biological activities, primarily focused on its anti-cancer and anti-melanogenic properties.[1][2][3][4] In oncology, it has been shown to suppress the growth of colon cancer cells by targeting the β-catenin signaling pathway.[1][3][4] It has also been found to inhibit the proliferation of breast cancer cells.[5] Additionally, this compound has been reported to modulate the progression of lung adenocarcinoma by activating CES2, which enhances the metabolism of mycophenolate mofetil. In the context of dermatology and cosmetology, it exhibits anti-melanogenic effects by regulating the CREB and MAPK signaling pathways in melanoma cells.[6] Other reported activities include the modulation of pneumonia via the TNF/NF-κB/MAPKs signaling pathway and potential hepatoprotective effects against oxidative stress.[4][7]

Q2: Why am I observing inconsistent results in my bioassays with this compound?

Inconsistent biological activity of a natural product like this compound can stem from a multitude of factors, ranging from the initial sourcing and extraction to the final experimental setup. Key areas to investigate include:

  • Purity and Integrity of the Compound: The presence of impurities, co-eluting compounds, or degradation products can significantly alter the observed biological effects.

  • Stereoisomer Composition: Different stereoisomers of this compound may possess varying biological activities. The isomeric ratio in your sample could be a source of inconsistency.

  • Experimental Protocol Variability: Minor differences in experimental conditions can lead to significant variations in results. This includes cell line characteristics, passage number, media components, and the solvent used to dissolve the compound.

  • Compound Stability and Handling: this compound's stability under your specific storage and experimental conditions (e.g., temperature, light, pH) may affect its potency.

Troubleshooting Guides

Guide 1: Issues Related to Compound Purity, Integrity, and Stability

Problem: I suspect my this compound sample is impure or has degraded.

Troubleshooting Steps:

  • Purity Assessment:

    • Recommendation: Perform High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) to assess the purity of your sample. Compare the chromatogram to a certified reference standard if available.

    • Methodology: A reverse-phase HPLC method is commonly used for the analysis of Ganoderma triterpenoids. A C18 column with a gradient elution of acetonitrile and acidified water is a typical starting point.

  • Stability Assessment (Forced Degradation Studies):

    • Recommendation: If you suspect degradation, conduct forced degradation studies to understand the stability of this compound under various stress conditions. This can help identify potential degradants that might interfere with your bioassays.

    • Methodology: Expose your this compound sample to acidic, basic, oxidative, photolytic, and thermal stress conditions. Analyze the stressed samples by HPLC or LC-MS to identify degradation products.

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24 - 72 hours at RT or elevated temp.
Base Hydrolysis0.1 M NaOH24 - 72 hours at RT or elevated temp.
Oxidation3-30% H₂O₂24 - 72 hours at RT
Photolytic StressUV light (254 nm) and visible light24 - 72 hours
Thermal Stress60-80°C24 - 72 hours

Note: These are general conditions and should be optimized for this compound.

Guide 2: Addressing Stereoisomer-Related Inconsistencies

Problem: My results differ from published data, and I suspect stereoisomers may be the cause.

Troubleshooting Steps:

  • Understand the Impact of Stereoisomers:

    • Information: The synthesis of this compound and its three stereoisomeric triols has been reported, and their biological activities against breast cancer cell lines were found to differ.[5] This highlights the critical importance of the stereochemical purity of your sample.

Table 2: Reported Anti-proliferative Activity (IC₅₀ in µM) of this compound and its Stereoisomers

CompoundMCF-7 CellsMDA-MB-231 Cells
This compound5.89.7
Stereoisomer 1>50>50
Stereoisomer 215.228.5
Stereoisomer 311.419.3

Data adapted from a study on the semisynthesis and biological evaluation of this compound and its stereoisomeric triols.[5]

  • Analytical Methods for Stereoisomer Separation:

    • Recommendation: If you suspect the presence of multiple stereoisomers, specialized analytical techniques are required for their separation and quantification.

    • Methodology: Chiral chromatography, either HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, is the method of choice for separating stereoisomers.

Guide 3: Optimizing Bioassay Protocols

Problem: I am observing high variability between replicate experiments.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Cell Line Authentication: Ensure your cell line is authentic and free from cross-contamination.

    • Passage Number: Use a consistent and low passage number for your experiments, as cell characteristics can change over time in culture.

    • Media and Serum: Use the same batch of media and serum for all related experiments to minimize variability from these sources.

  • Vehicle Solvent Effects:

    • Recommendation: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects. Always include a vehicle control in your experiments.

    • Optimization: Keep the final concentration of the vehicle solvent as low as possible (typically <0.1%) and consistent across all treatment groups.

  • Solubility Issues:

    • Problem: this compound, being a triterpenoid, may have low aqueous solubility, leading to precipitation in your cell culture media and inconsistent dosing.

    • Troubleshooting:

      • Visually inspect your treatment wells for any signs of precipitation.

      • Consider using solubility-enhancing excipients, but be mindful of their potential biological activities.

      • Prepare fresh stock solutions and dilute them appropriately for each experiment.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound (Illustrative)

This protocol is a generalized representation based on common methods for triterpenoid isolation from Ganoderma species.

Ganodermanontriol_Extraction_Workflow Start Dried Ganoderma lucidum Fruiting Body Grinding Grind to a fine powder Start->Grinding Extraction Soxhlet extraction with ethanol or methanol Grinding->Extraction Filtration Filter to remove solid residue Extraction->Filtration Concentration Concentrate the extract under reduced pressure Filtration->Concentration Partition Liquid-liquid partition (e.g., with ethyl acetate and water) Concentration->Partition ColumnChrom Silica gel column chromatography Partition->ColumnChrom Purification Further purification by preparative HPLC ColumnChrom->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the extraction and purification of this compound.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration should be consistent and non-toxic to the cells. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathway Diagrams

Wnt_Beta_Catenin_Pathway GNMT This compound BetaCatenin β-catenin GNMT->BetaCatenin Inhibits transcriptional activity Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Genes (e.g., Cyclin D1) TCF_LEF->TargetGenes

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

MAPK_CREB_Pathway GNMT This compound pCREB p-CREB GNMT->pCREB Inhibits phosphorylation MITF MITF GNMT->MITF Suppresses expression Tyrosinase Tyrosinase GNMT->Tyrosinase Suppresses expression Stimulus α-MSH Receptor MC1R Stimulus->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->pCREB pCREB->MITF MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: this compound's role in the CREB/MAPK signaling pathway in melanogenesis.

This technical support center provides a starting point for troubleshooting inconsistent biological activity with this compound. Due to the limited publicly available data on its stability and degradation, researchers are encouraged to perform their own characterization of the specific batches of this compound they are using.

References

Technical Support Center: Refining Ganodermanontriol Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining dosages of Ganodermanontriol in animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: For novel triterpenoids derived from Ganoderma lucidum, such as this compound, a common starting point for in vivo studies in mice is in the range of 25 to 50 mg/kg of body weight, administered daily. This initial dosage is often based on previous studies with similar compounds and can be adjusted based on preliminary toxicity and efficacy assessments.

Q2: How should this compound be prepared and administered to animals?

A2: this compound is typically a crystalline powder that needs to be dissolved or suspended for administration. For oral gavage, it can be suspended in a vehicle like a 0.5% carboxymethylcellulose (CMC) solution. It is crucial to ensure a homogenous suspension to guarantee consistent dosing. For other routes of administration, the vehicle should be chosen based on the compound's solubility and the experimental requirements.

Q3: What are the common challenges when working with this compound in animal studies?

A3: A primary challenge is the poor bioavailability of many triterpenoids, which can necessitate higher doses to achieve therapeutic effects. Researchers should also be aware of potential batch-to-batch variability if isolating the compound from natural sources. It is recommended to perform quality control to ensure the purity and concentration of this compound before starting in vivo experiments.

Q4: What parameters should be monitored during a dose-finding study for this compound?

A4: During a dose-finding study, it is essential to monitor for signs of toxicity, such as changes in body weight, food and water intake, and any adverse clinical signs. Additionally, relevant biomarkers and therapeutic efficacy endpoints should be measured to determine the optimal dose range.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results Inconsistent dosing due to poor suspension of this compound.Ensure the compound is homogenously suspended in the vehicle before each administration. Use a vortex mixer immediately before drawing the dose.
Batch-to-batch variation in the purity of the compound.Perform analytical validation (e.g., HPLC) to confirm the purity and concentration of each batch of this compound.
Lack of efficacy at tested doses Poor bioavailability of the compound.Consider formulation strategies to enhance bioavailability, such as using nano-delivery systems. Alternatively, explore different routes of administration.
The chosen dose range is too low.Conduct a dose-escalation study to explore higher doses, while carefully monitoring for toxicity.
Observed toxicity or adverse effects The administered dose is too high.Reduce the dosage or the frequency of administration. Monitor animals closely for recovery.
Contaminants in the compound preparation.Ensure the purity of the this compound used in the study.

Experimental Protocols

Oral Administration of this compound in a Mouse Model

This protocol is a general guideline for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • 0.5% Carboxymethylcellulose (CMC) solution

  • Sterile water

  • Balance

  • Mortar and pestle (optional)

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.

    • Weigh the this compound powder accurately.

    • If the powder is crystalline, it can be gently ground to a fine powder using a mortar and pestle to aid in suspension.

    • In a sterile container, add a small amount of the 0.5% CMC solution to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC solution while continuously mixing to achieve the final desired concentration.

    • Use a vortex mixer to ensure a homogenous suspension.

  • Animal Dosing:

    • Gently restrain the mouse.

    • Vortex the dosing solution immediately before drawing it into the syringe to ensure a uniform suspension.

    • Measure the correct volume of the suspension based on the individual mouse's body weight.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Slowly administer the suspension.

    • Monitor the animal for a short period after administration to ensure there are no immediate adverse reactions.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start dose_calc Dose Calculation start->dose_calc solution_prep Suspension Preparation dose_calc->solution_prep qc Quality Control (Purity) solution_prep->qc animal_acclimate Animal Acclimatization qc->animal_acclimate dosing This compound Administration animal_acclimate->dosing monitoring Toxicity & Efficacy Monitoring dosing->monitoring data_collection Data Collection dosing->data_collection monitoring->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for a this compound animal study.

minimizing degradation of Ganodermanontriol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Ganodermanontriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Cell Wall Disruption: The rigid chitinous cell walls of Ganoderma spores and tissues can hinder solvent penetration.Ensure the raw material is finely powdered. Consider pre-treatment methods such as mechanical grinding or enzymatic digestion to break down the cell walls.
Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound.Use a non-polar solvent like ethanol, as this compound is a triterpenoid. High-concentration ethanol (e.g., 95%) is often effective.[1]
Insufficient Extraction Time or Temperature: The extraction parameters may not be sufficient to extract the compound effectively.Optimize extraction time and temperature. For methods like maceration, a longer duration may be necessary. For ultrasonic-assisted extraction, shorter times at controlled temperatures are effective.[2]
Degradation of this compound (indicated by low purity or presence of degradation products in analysis) High Temperatures: this compound, like many complex organic molecules, can be sensitive to heat.Employ low-temperature extraction methods such as rapid solid-liquid dynamic extraction (RSLDE) or conduct extractions at controlled, moderate temperatures (e.g., below 60°C).[3][4]
Acidic or Alkaline pH: Extreme pH conditions can lead to the decomposition of triterpenoids.Maintain a neutral pH during the extraction and subsequent processing steps. Avoid the use of strong acids or bases unless specifically required for a validated derivatization step.
Oxidative Degradation: Exposure to air and light can promote oxidation of the molecule.Perform extractions under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light by using amber glassware or covering containers with aluminum foil.[1]
Inconsistent Results Between Batches Variability in Raw Material: The concentration of this compound can vary significantly between different batches of Ganoderma lucidum.Standardize the raw material as much as possible. If feasible, source from a single supplier and use material from the same lot for a series of experiments.
Inconsistent Extraction Parameters: Minor variations in extraction conditions can lead to different outcomes.Carefully document and control all extraction parameters, including solvent-to-solid ratio, temperature, time, and ultrasonic power.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor leading to this compound degradation during extraction?

A1: While several factors can contribute to degradation, high temperatures and extreme pH levels are among the most critical. This compound is a triterpenoid, and such compounds can be susceptible to decomposition under harsh thermal and chemical conditions.[3]

Q2: What is the recommended solvent for extracting this compound?

A2: Ethanol is a commonly recommended solvent for the extraction of triterpenoids like this compound from Ganoderma lucidum.[5] The optimal concentration can vary, but higher concentrations (e.g., 95%) are often used.[1]

Q3: How can I improve the efficiency of my extraction without increasing the temperature?

A3: Ultrasonic-assisted extraction (UAE) is an effective method for increasing extraction efficiency at lower temperatures and shorter times.[6] The cavitation effect of ultrasound enhances solvent penetration into the plant material, facilitating the release of bioactive compounds.

Q4: Is it necessary to protect my extract from light?

A4: Yes, it is advisable to protect your extract from light. Similar compounds are known to be light-sensitive, and exposure can lead to photodegradation.[7] Using amber glassware or covering your experimental setup to block light is a good laboratory practice.

Q5: How can I confirm if my this compound has degraded?

A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be used to assess the purity of your extract.[1] The presence of unexpected peaks or a decrease in the area of the this compound peak compared to a standard can indicate degradation.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on the extraction of triterpenoids from Ganoderma lucidum. While not all studies specifically quantify this compound, the data for total triterpenoids provides a useful comparison of method efficiencies.

Table 1: Comparison of Ultrasonic-Assisted Extraction (UAE) Parameters for Triterpenoids

ParameterRange StudiedOptimal Condition for Triterpenoid YieldReference
Ultrasonic Power140 - 280 W210 W[2]
Temperature60 - 90 °C80 °C[2]
Liquid-to-Solid Ratio30 - 60 mL/g50 mL/g[2]
Extraction Time60 - 120 min100 min[2]
Ethanol Concentration30 - 70 %50 %[2]

Table 2: Yield of Triterpenoids and Total Extract with Different Methods

Extraction MethodSolventKey ParametersTotal Extract Yield (%)Triterpenoid Yield (%)Reference
Hot Water Extraction (HWE)Water90 °C, 2 h3.15Not specified[3]
Rapid Solid-Liquid Dynamic Extraction (RSLDE)WaterRoom temperature, 8 bar1.87Not specified[3]
Ultrasonic-Assisted Extraction (UAE)50% Ethanol210 W, 80 °C, 100 minNot specified0.38[2]
Supercritical CO2 ExtractionEthanol-CO235 MPa, 40 °C, 2.5 hNot specifiedUp to 40% of extract[8]
Ethanol Maceration95% Ethanol30 °C, 6 hNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for the co-extraction of triterpenoids and polysaccharides.[2]

  • Preparation of Material: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

  • Extraction Setup: Place 1 g of the powdered sample into a flask. Add 50 mL of 50% ethanol.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power to 210 W and the temperature to 80°C.

  • Extraction: Sonicate the mixture for 100 minutes.

  • Separation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Purification (Optional): The supernatant can be further processed to isolate this compound, for example, through chromatographic techniques.

  • Analysis: Quantify the this compound content in the extract using HPLC or UPLC-MS.

Protocol 2: Low-Temperature Extraction using Rapid Solid-Liquid Dynamic Extraction (RSLDE)

This protocol is adapted from a method that avoids high temperatures, thus minimizing thermal degradation.[3]

  • Preparation of Material: Use finely powdered Ganoderma lucidum spores. A pre-treatment defatting step with n-hexane can be performed.

  • Extraction Setup: Place the sample in the extraction chamber of a Naviglio extractor or a similar dynamic solid-liquid extraction system. Add the appropriate volume of the chosen solvent (e.g., ethanol).

  • Extraction Parameters: Set the extractor to operate at room temperature with a pressure of 8 bar. A typical cycle could be 2 minutes of static phase followed by 2 minutes of dynamic phase.

  • Extraction: Run the extraction for the desired number of cycles.

  • Separation: Centrifuge the resulting extract to remove solid particles.

  • Solvent Removal: Evaporate the solvent under reduced pressure at a low temperature to obtain the crude extract.

  • Analysis: Analyze the extract for this compound content and purity.

Visualizations

Diagram 1: Factors Leading to this compound Degradation

DegradationFactors cluster_factors Degradation Factors cluster_outcomes Consequences HighTemp High Temperature Degradation This compound Degradation HighTemp->Degradation ExtremePH Extreme pH (Acidic/Alkaline) ExtremePH->Degradation LightExposure Light Exposure LightExposure->Degradation Oxygen Oxygen (Air) Oxygen->Degradation LowYield Low Yield & Purity Degradation->LowYield

Caption: Key environmental factors that can lead to the degradation of this compound.

Diagram 2: Generalized Workflow for Minimizing Degradation

ExtractionWorkflow start Start: Powdered Ganoderma extraction Extraction (Low Temp/Ultrasonic) start->extraction protection Protection Measures: - Inert Atmosphere - Light Protection - Neutral pH extraction->protection filtration Filtration/ Centrifugation extraction->filtration concentration Solvent Evaporation (Low Temp, Reduced Pressure) filtration->concentration analysis Analysis (HPLC/UPLC-MS) concentration->analysis end End: Purified this compound analysis->end

Caption: A recommended workflow for this compound extraction, emphasizing protective measures.

References

addressing batch-to-batch variability of Ganodermanontriol extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Ganodermanontriol extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistency important?

This compound (C₃₀H₄₈O₄) is a bioactive lanostanoid triterpene found in medicinal mushrooms of the Ganoderma genus, particularly Ganoderma lucidum.[1] It has demonstrated various pharmacological activities, including anti-cancer properties by suppressing colon cancer cell growth through β-catenin signaling and regulating M2 macrophage polarization in the gastric cancer microenvironment.[2][3][4] Consistent batch-to-batch concentration is critical for obtaining reproducible results in preclinical and clinical research, ensuring reliable efficacy and safety profiles.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability arises from a combination of factors related to the raw material and the extraction process. These inconsistencies can significantly alter the yield and purity of this compound.

Primary Sources of Variability:

  • Genetic Strain: Different strains of Ganoderma inherently produce varying profiles and quantities of secondary metabolites, including this compound.[5]

  • Cultivation Conditions: The substrate used for growing the mushroom (e.g., wood logs vs. supplemented sawdust) dramatically influences the triterpenoid content.[6] Environmental factors such as temperature, humidity, and CO₂ levels also impact the mushroom's metabolism.

  • Harvesting Time: The concentration of triterpenoids changes as the mushroom matures. Harvesting at different growth stages can lead to significant compositional differences between batches.[7]

  • Extraction Method and Parameters: The choice of extraction technique (e.g., ethanol extraction, supercritical fluid extraction) and variations in parameters like solvent concentration, temperature, and duration have a profound impact on the final extract's composition.[8]

Q3: How can I standardize my raw Ganoderma material to minimize variability?

Standardizing the starting material is the first and most critical step in reducing batch-to-batch variability.

  • Source from a Single Reputable Supplier: Whenever possible, source Ganoderma from a supplier who provides detailed information on the genetic strain, cultivation substrate, and harvesting time.

  • Implement Quality Control Checks: Perform macroscopic and microscopic identification. Use High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of the raw material to ensure consistency across batches.

  • Control Storage Conditions: Store the raw material in a controlled environment (cool, dry, and dark) to prevent the degradation of bioactive compounds.

Q4: What is the most reliable method for quantifying this compound in an extract?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of triterpenoids like this compound.[9][10] For higher sensitivity and selectivity, especially in complex mixtures, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is recommended. A validated HPLC method should demonstrate good linearity, precision, and accuracy.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inappropriate Extraction Solvent: Triterpenoids are relatively non-polar. Using a highly polar solvent like water will result in poor extraction efficiency.Use a less polar solvent such as ethanol or methanol. An optimized method for triterpenoids suggests using 100% ethanol.[11]
Suboptimal Extraction Parameters: Temperature and duration are too low or too short.Optimize extraction parameters. Studies on Ganoderma triterpenoids show that higher temperatures (e.g., 60-90°C) and longer durations can increase yield.[8][11]
Poor Quality Raw Material: The Ganoderma strain may have low triterpenoid content, or it may have been harvested at the wrong stage.Source raw material from a validated supplier. Analyze the raw material for triterpenoid content before beginning large-scale extraction.
Inconsistent HPLC Results (Shifting Retention Times) Mobile Phase Inconsistency: The mobile phase composition has changed, or it was prepared improperly.Prepare fresh mobile phase daily. Ensure all components are miscible and properly degassed.[12][13]
Column Temperature Fluctuations: The ambient temperature of the laboratory is not stable.Use a column oven to maintain a constant temperature for the analytical column.[12]
Column Degradation: The stationary phase of the HPLC column is degrading.Flush the column with a strong solvent. If performance does not improve, replace the column.
Poor Peak Shape in HPLC (Tailing or Fronting) Column Overload: Too much sample has been injected onto the column.Reduce the injection volume or dilute the sample.
Mismatched Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.[14]
Secondary Interactions: Residual silanol groups on the column are interacting with the analyte.Use a modern, end-capped C18 column. Ensure the mobile phase is sufficiently acidic (e.g., with 0.03% phosphoric acid) to suppress silanol activity.[10]
Presence of Unexpected Peaks in Chromatogram Contamination: Contamination from the sample, solvent, or extraction equipment.Use high-purity solvents. Ensure all glassware and equipment are thoroughly cleaned. Filter all samples through a 0.45 µm filter before injection.[14]
Sample Degradation: this compound or other components in the extract have degraded.Store extracts in airtight, light-resistant containers at low temperatures. Analyze samples as quickly as possible after preparation.

Experimental Protocols & Data

Protocol 1: Extraction and Isolation of this compound

This protocol is adapted from a method described for isolating this compound from G. lucidum.[1]

  • Initial Extraction: Extract dried G. lucidum powder (e.g., 4 kg) with 70% ethanol (30 L) at 70°C.

  • Solvent Partitioning: Concentrate the ethanol extract to obtain a residue (e.g., 90 g). Partition this residue with chloroform (2 L) to yield a triterpenoid-rich fraction (e.g., 19 g).

  • Chromatographic Purification: Subject the triterpenoid fraction to further purification steps using column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to isolate pure this compound.

Protocol 2: Quantitative Analysis of this compound by HPLC

This protocol is based on general methods for analyzing Ganoderma triterpenoids.[7][10]

  • Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[10]

    • Mobile Phase: A gradient of acetonitrile and 0.03% aqueous phosphoric acid.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 243 nm (for ganoderma alcohols like this compound).[7]

    • Column Temperature: 30°C.

  • Quantification: Prepare a calibration curve using a certified this compound standard. Calculate the concentration in the sample based on the peak area.

Data Tables: Factors Influencing Triterpenoid Yield

While specific data for this compound is limited, the following tables summarize the impact of various factors on the yield of total triterpenoids from Ganoderma lucidum, which can serve as a proxy.

Table 1: Effect of Extraction Method and Parameters on Total Triterpenoid Yield

Extraction MethodTime (min)Temperature (°C) / Power (W)Ethanol (%)Triterpenoid Content (mg/g of extract)Reference
Heat Assisted (HAE)78.990.0 °C62.5%Not specified, but optimized for yield[8]
Ultrasound Assisted (UAE)40.0100.0 W89.5%435.6 ± 21.1[8]
Ethanol Reflux360.060.2 °C100.0%Yield of Ganoderic Acid H increased from 0.88 to 2.09 mg/g powder[11]

Table 2: Influence of Cultivation Substrate on Mushroom Yield

SubstrateBiological Efficiency (%)Reference
Sawdust28.59%[6]
Coir Pith27.68%[6]
Paddy Straw24.50%[6]
Wheat Straw21.41%[6]
Sugarcane Bagasse19.89%[6]
Note: Higher biological efficiency generally correlates with higher potential for bioactive compound production.

Visualizations: Workflows and Signaling Pathways

Workflow for Mitigating Batch-to-Batch Variability

G cluster_0 Phase 1: Raw Material Standardization cluster_1 Phase 2: Process Control cluster_2 Phase 3: Quality Analysis & Feedback RM_Source Source Ganoderma from Reputable Supplier RM_QC Perform QC Checks (Fingerprinting, Microscopy) RM_Source->RM_QC RM_Storage Controlled Storage RM_QC->RM_Storage SOP Develop & Follow Strict SOP RM_Storage->SOP Extraction Controlled Extraction (Solvent, Temp, Time) SOP->Extraction Purification Consistent Purification Protocol Extraction->Purification Analysis Quantify this compound (HPLC/UPLC-MS) Purification->Analysis Compare Compare Batch Data (Yield, Purity) Analysis->Compare Release Batch Release/ Rejection Compare->Release Feedback Feedback to Process/Sourcing Compare->Feedback Feedback->RM_Source G cluster_mapk MAPK Pathway cluster_creb cAMP Pathway GT This compound ERK p-ERK GT->ERK inhibits phosphorylation JNK p-JNK GT->JNK inhibits phosphorylation p38 p-p38 GT->p38 inhibits phosphorylation CREB p-CREB GT->CREB inhibits phosphorylation MITF MITF (Transcription Factor) ERK->MITF activate JNK->MITF activate p38->MITF activate CREB->MITF activate Tyrosinase Tyrosinase & TRP-1 Expression MITF->Tyrosinase promotes Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes G GT This compound BetaCatenin β-catenin (Transcriptional Activity) GT->BetaCatenin inhibits CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 promotes expression CDK4 CDK4 BetaCatenin->CDK4 promotes expression PCNA PCNA BetaCatenin->PCNA promotes expression Proliferation Cell Proliferation CyclinD1->Proliferation drive CDK4->Proliferation drive PCNA->Proliferation drive

References

optimization of Ganodermanontriol delivery for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ganodermanontriol (GNT) in cell culture experiments.

Frequently Asked Questions (FAQs)

1. How should I dissolve and store this compound (GNT)?

This compound is a lanostanoid triterpene that is poorly soluble in water. For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1] The stock solution should be stored at -20°C or -80°C for long-term stability, aliquoted to avoid repeated freeze-thaw cycles.[2]

2. My GNT precipitates when added to the cell culture medium. What should I do?

Precipitation is a common issue due to the hydrophobic nature of GNT. To avoid this:

  • Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to prevent solvent-induced cytotoxicity.

  • Add the GNT stock solution to the medium dropwise while gently vortexing or swirling the tube to facilitate mixing.

  • Pre-warm the culture medium to 37°C before adding the GNT stock solution.

3. What is a typical effective concentration range for GNT in cell culture?

The effective concentration of GNT is highly dependent on the cell line being studied. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on published data, concentrations can range from approximately 5 µM to 80 µM.[3][4] For initial experiments, a range of 5, 10, 25, and 50 µM is a reasonable starting point.[1]

4. How do I determine the half-maximal inhibitory concentration (IC50) of GNT for my cell line?

The IC50 value can be determined using a cell viability assay, such as the MTT assay.[1] Cells are treated with a serial dilution of GNT for a specific duration (e.g., 24, 48, or 72 hours). Cell viability is then measured, and the IC50 is calculated as the concentration of GNT that inhibits cell viability by 50% compared to an untreated control. It is important to note that IC50 values can vary based on the cell line, treatment duration, and the specific assay used.[5][6]

5. Is GNT expected to induce apoptosis in my cells?

Yes, GNT has been shown to induce apoptosis in several cancer cell lines, including HeLa and Caco-2 cells.[7] The induction of apoptosis is a key mechanism of its anti-cancer activity.[8] This can be confirmed using assays such as flow cytometry with Annexin V/PI staining or by observing the cleavage of caspase-3 and caspase-9 via Western blot.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or Not Reproducible Results 1. Instability of GNT in solution.2. Inconsistent cell seeding density.3. Variation in treatment duration.4. Cell line passage number is too high.1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[2]2. Ensure uniform cell seeding across all wells/plates.3. Standardize the incubation time with GNT meticulously.4. Use cells within a consistent and low passage number range.
High Cytotoxicity in Control (DMSO-treated) Cells 1. Final DMSO concentration is too high.2. Cells are particularly sensitive to DMSO.1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.2. Run a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.
No Observable Effect of GNT Treatment 1. GNT concentration is too low.2. Treatment duration is too short.3. GNT has degraded.4. The cell line is resistant to GNT's effects.1. Increase the concentration of GNT. Perform a dose-response study to find the effective range.[3]2. Increase the treatment duration (e.g., from 24h to 48h or 72h).3. Use a freshly prepared stock solution or a new vial of GNT powder.4. Confirm the known sensitivity of your cell line from literature or test a different, known-sensitive cell line as a positive control.
Precipitate Forms in GNT Stock Solution at -20°C 1. Stock concentration is too high (exceeds solubility limit in DMSO).1. Gently warm the stock solution to 37°C and vortex to redissolve. If it persists, prepare a new stock at a lower concentration. A clear solution of at least 2.5 mg/mL in DMSO should be achievable.[2]

Quantitative Data Summary

Table 1: IC50 Values of this compound (GNT) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Citation
MCF-7Breast Cancer5.872[2][4][11]
MDA-MB-231Breast Cancer9.772[2][4][11]
Caco-2Colorectal Carcinoma~20-84Not Specified[7]
HepG2Hepatocellular Carcinoma~20-84Not Specified[7]
HeLaCervical Cancer~20-84Not Specified[7]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific cell line and assay.[5]

Experimental Protocols & Visualizations

Protocol 1: GNT Stock and Working Solution Preparation

This protocol outlines the standard procedure for preparing GNT for use in cell culture experiments.

Materials:

  • This compound (GNT) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

Procedure:

  • Stock Solution (e.g., 20 mM): Weigh the appropriate amount of GNT powder and dissolve it in sterile DMSO to achieve the desired stock concentration (e.g., 20 mM). Ensure complete dissolution by vortexing. A gentle warming to 37°C may aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to 6 months.[2]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the GNT stock solution. Dilute the stock solution with complete cell culture medium to the final desired concentrations for treating the cells. Ensure the final DMSO concentration remains below 0.5%.

GNT_Preparation_Workflow cluster_prep GNT Solution Preparation cluster_exp Experimental Use start Weigh GNT Powder dissolve Dissolve in DMSO to create Stock Solution start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one Aliquot store->thaw On day of experiment dilute Dilute in Culture Medium to Working Concentration thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the effect of GNT on cell proliferation and determine its IC50 value.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • GNT working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[1][12]

  • GNT Treatment: Remove the medium and replace it with fresh medium containing various concentrations of GNT (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM).[1] Include a vehicle control (DMSO only) at the highest equivalent concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against GNT concentration to determine the IC50 value.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression in pathways affected by GNT, such as the β-catenin pathway.[13]

Materials:

  • 6-well cell culture plates

  • GNT working solutions

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with GNT for the desired time (e.g., 24 hours).[3] Wash cells with ice-cold PBS and lyse with lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system or X-ray film.[16]

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin to compare protein expression levels across different treatments.

GNT-Modulated β-Catenin Signaling Pathway

This compound has been shown to suppress the growth of colon cancer cells by inhibiting the β-catenin signaling pathway.[3][13] This leads to a downstream reduction in the expression of target genes like Cyclin D1, which is critical for cell cycle progression.

GNT_BCatenin_Pathway cluster_pathway β-Catenin Signaling Pathway GNT This compound (GNT) BCatenin β-Catenin GNT->BCatenin inhibits transcriptional activity TCF_LEF TCF/LEF BCatenin->TCF_LEF activates CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 promotes transcription Proliferation Cell Proliferation CyclinD1->Proliferation drives

Caption: GNT inhibits β-catenin signaling, reducing Cyclin D1 and cell proliferation.[13]

References

Validation & Comparative

Ganodermanontriol: A Comparative Analysis of its Bioactivity Against Other Ganoderma Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fruiting bodies of Ganoderma species, particularly Ganoderma lucidum, are a rich repository of structurally diverse and biologically active triterpenoids. Among these, ganodermanontriol and a class of compounds known as ganoderic acids are of significant interest due to their potent pharmacological properties. This guide provides a comparative overview of the bioactivity of this compound against other prominent Ganoderma triterpenoids, with a focus on their anticancer and anti-inflammatory effects, supported by quantitative data and detailed experimental methodologies.

Comparative Bioactivity: Anticancer and Anti-inflammatory Effects

Ganoderma triterpenoids have demonstrated significant potential in oncology and inflammatory disease research. Their cytotoxic effects against various cancer cell lines and their ability to modulate key inflammatory pathways are well-documented.

Anticancer Activity

The anticancer properties of these compounds are often evaluated by their ability to inhibit the proliferation of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 1: Comparative Cytotoxicity (IC50 µM) of this compound and Other Ganoderma Triterpenoids on Various Cancer Cell Lines

CompoundHeLa (Cervical Cancer)Caco-2 (Colorectal Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)H1299 (Lung Cancer)A549 (Lung Cancer)SMMC7721 (Liver Cancer)
This compound 20.87[1]36.54[1]84.36[1]5.8[2]9.7[2]Significant decrease at 6.25 µM[3]Significant decrease at 3.125 µM[3]-
Ganolucidic Acid E 30.15[1]42.63[1]79.41[1]-----
Lucidumol A 25.49[1]39.81[1]75.23[1]-----
7-oxo-ganoderic acid Z 28.76[1]33.19[1]68.92[1]-----
15-hydroxy-ganoderic acid S 22.54[1]45.77[1]81.65[1]-----
Ganoderic Acid DM 26.31[1]29.84[1]70.28[1]-----
Ganoderic Acid A --187.6 (24h), 203.5 (48h)[4]----158.9 (24h), 139.4 (48h)[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

The anti-inflammatory effects of Ganoderma triterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Key Signaling Pathways

The bioactivities of this compound and other Ganoderma triterpenoids are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Many Ganoderma triterpenoids exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Triterpenoids Ganoderma Triterpenoids (e.g., this compound) Triterpenoids->IKK inhibit DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory & Pro-survival Genes (e.g., TNF-α, IL-6, COX-2, Cyclin D1) DNA->Genes promotes transcription

NF-κB signaling pathway inhibition by Ganoderma triterpenoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers.

MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocation Triterpenoids Ganoderma Triterpenoids Triterpenoids->Raf inhibit Triterpenoids->MEK inhibit TF Transcription Factors (e.g., AP-1) ERK_n->TF activates Genes Genes regulating proliferation, survival, and differentiation TF->Genes regulates transcription

MAPK signaling pathway modulation by Ganoderma triterpenoids.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivity of Ganoderma triterpenoids.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of triterpenoids B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution (5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Ganoderma triterpenoids in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity Assessment using Griess Assay for Nitric Oxide

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the triterpenoids for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate at room temperature for 10 minutes, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Analysis of NF-κB Pathway Activation by Western Blot

Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling cascade, such as phosphorylated IκBα and the p65 subunit of NF-κB.

Detailed Protocol:

  • Cell Lysis and Protein Quantification: After treatment with triterpenoids and/or LPS, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels. A decrease in phospho-IκBα and an increase in phospho-p65 indicate NF-κB activation, which can be inhibited by the triterpenoids.

References

A Comparative Analysis of the Anticancer Efficacy of Ganodermanontriol and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, both natural compounds and established chemotherapeutic agents are under continuous investigation for their potential to inhibit tumor growth and induce cancer cell death. This guide provides a detailed comparison of the anticancer effects of Ganodermanontriol, a triterpene from the medicinal mushroom Ganoderma lucidum, and Paclitaxel, a widely used chemotherapeutic drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, efficacy, and the experimental data supporting these findings.

Mechanism of Action: A Tale of Two Pathways

This compound and Paclitaxel exert their anticancer effects through distinct molecular mechanisms, targeting different cellular processes to inhibit cancer progression.

This compound: This lanostanoid triterpene primarily targets signaling pathways involved in cell proliferation and survival. A key mechanism is the suppression of the β-catenin signaling pathway, which is often deregulated in cancers like colorectal cancer.[1][2] this compound has been shown to inhibit the transcriptional activity of β-catenin and reduce the expression of its target gene, cyclin D1, a critical regulator of the cell cycle.[1][2] This leads to a G0/G1 phase cell cycle arrest, thereby halting cell proliferation.[3] Furthermore, this compound can modulate the tumor microenvironment by inhibiting the M2 polarization of macrophages, a process associated with tumor progression.[4]

Paclitaxel: A member of the taxane class of drugs, Paclitaxel's primary mechanism involves the disruption of microtubule dynamics.[5][6] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[5][7] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the mitotic spindle formation necessary for cell division.[5] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to apoptosis or programmed cell death.[5][8][9] Paclitaxel can also induce apoptosis through other pathways, including the activation of c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and by binding to the anti-apoptotic protein Bcl-2.[8][10]

Quantitative Comparison of Anticancer Efficacy

The following tables summarize the available quantitative data on the in vitro and in vivo anticancer effects of this compound and Paclitaxel. It is important to note that this data is compiled from different studies and direct comparative experiments have not been reported.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 ValueExposure TimeCitation
This compoundH1299 (Lung Cancer)~12.5 µM24 h[11]
This compoundA549 (Lung Cancer)~6.25 µM24 h[11]
This compoundHT-29 (Colon Cancer)5-25 µM (Significant inhibition)Not Specified[3]
This compoundCaco-2, HepG2, HeLa20.87 to 84.36 µMNot Specified[12]
PaclitaxelMCF-7 (Breast Cancer)Concentration-dependent increase in apoptosis up to 20 ng/ml16-24 h[13]
PaclitaxelSK-BR-3 (Breast Cancer)Not specified, but dose-dependent growth suppression72 h[14]
PaclitaxelMDA-MB-231 (Breast Cancer)Not specified, but dose-dependent growth suppression72 h[14]
PaclitaxelHuman Tumour Cell Lines2.5 - 7.5 nM24 h[15]
PaclitaxelNSCLC Cell Lines (Median)9.4 µM24 h[16]
PaclitaxelSCLC Cell Lines (Median)25 µM24 h[16]
PaclitaxelHeLa, ME180, CaSki, SiHa, C33A (Cervical Cancer)2.94 - 21.57 nMNot Specified[17]

Table 2: In Vivo Tumor Growth Inhibition

CompoundCancer ModelDosageTreatment DurationTumor Growth InhibitionCitation
This compoundHT-29 Xenograft (Nude Mice)1.5 mg/kg/day (i.p.)30 days30% suppression[3]
PaclitaxelB16F10 Melanoma (Mice)9 µmol/kg (i.p., 3 injections)Alternate daysStrong inhibition (in combination)[18]
Paclitaxel4T1 Breast Cancer (Mice)Not specified21 daysSignificant suppression[19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and Paclitaxel, as well as a typical experimental workflow for evaluating their anticancer effects.

Ganodermanontriol_Pathway This compound This compound BetaCatenin β-catenin This compound->BetaCatenin Inhibits transcriptional activity CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulates CDK4 Cdk-4 This compound->CDK4 Downregulates PCNA PCNA This compound->PCNA Downregulates BetaCatenin->CyclinD1 Regulates expression Proliferation Cell Proliferation CyclinD1->Proliferation CDK4->Proliferation PCNA->Proliferation G0G1_Arrest G0/G1 Arrest Proliferation->G0G1_Arrest

Figure 1: this compound's mechanism via β-catenin signaling.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules Stabilizes MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 2: Paclitaxel's mechanism via microtubule stabilization.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CancerCells Cancer Cell Lines Treatment Treat with this compound or Paclitaxel CancerCells->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft Establish Tumor Xenograft Model DrugAdmin Administer this compound or Paclitaxel Xenograft->DrugAdmin TumorMeasurement Monitor Tumor Growth DrugAdmin->TumorMeasurement IHC Immunohistochemistry of Tumor Tissue TumorMeasurement->IHC

Figure 3: General experimental workflow for anticancer drug evaluation.

Detailed Experimental Protocols

A summary of the methodologies for key experiments cited in the literature is provided below to facilitate replication and further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^5 cells/ml) and allowed to adhere overnight.[20]

  • Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).[3][20]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[14] Cell viability is expressed as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with the compounds for a defined period, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Xenograft Model
  • Cell Implantation: A specific number of cancer cells (e.g., HT-29) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: The mice are randomly assigned to treatment and control groups. The compounds are administered via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule.[3]

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., every few days) using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis like immunohistochemistry.[1]

Conclusion

This compound and Paclitaxel are both potent anticancer agents, but they operate through fundamentally different mechanisms. This compound, a natural product, appears to exert its effects by modulating key signaling pathways that control cell proliferation and the tumor microenvironment, leading to a G0/G1 cell cycle arrest. In contrast, Paclitaxel, a well-established chemotherapeutic, directly targets the cytoskeleton by stabilizing microtubules, causing a G2/M arrest and inducing apoptosis.

The available data, although not from direct comparative studies, suggests that Paclitaxel is effective at much lower concentrations (nanomolar range) in vitro compared to this compound (micromolar range). However, this compound has been reported to have fewer side effects in animal models.[1] This highlights a potential trade-off between potency and toxicity that is common in cancer drug development.

For researchers and drug development professionals, this comparison underscores the diverse strategies that can be employed to combat cancer. Future research could focus on direct comparative studies to better delineate the relative efficacy and safety of these compounds. Furthermore, the distinct mechanisms of action of this compound and Paclitaxel suggest potential for synergistic effects in combination therapies, a promising avenue for future investigation.

References

validating the anti-HIV activity of Ganodermanontriol in different assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-HIV Activity of Ganodermanontriol

This compound, a lanostane-type triterpene isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable anti-HIV activity in various in vitro assays. This guide provides a comparative analysis of its efficacy, supported by experimental data, and details the methodologies used for its validation. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Anti-HIV Activity

The anti-HIV-1 activity of this compound has been evaluated through its ability to inhibit the virus-induced cytopathic effect and its enzymatic activity. The following tables summarize the quantitative data from these assessments and compare this compound with other related compounds.

Table 1: Inhibition of HIV-1 Induced Cytopathic Effect

Compound100% Inhibitory Concentration (IC)Cytotoxic Concentration (CC)Cell LineReference
This compound 7.8 µg/mL15.6 µg/mLMT-4[1]
Ganoderiol F7.8 µg/mL15.6 µg/mLMT-4[1]

Table 2: Inhibition of HIV-1 Protease Activity

CompoundIC50Reference
This compound 70 µM[2]
This compound 20-90 µM[3][4]
Ganoderic acid β20 µM[2]
Lucidumol B50 µM[2]
Ganodermanondiol90 µM[2][3][4]
Ganolucidic acid A70 µM[2]
Ganoderic acid B0.17 mM[1]
Ganoderiol B0.17-0.23 mM[5][6]
Ganoderic acid C10.17-0.23 mM[5][6]
Ganoderic acid H0.17 mM[1]
Ganoderiol A0.17-0.23 mM[5][6]

Experimental Protocols

The validation of this compound's anti-HIV activity involves several key experiments. The methodologies for these assays are detailed below.

Anti-HIV-1 Cytopathic Effect (CPE) Inhibition Assay

This assay is a cell-based method used to screen for compounds that can protect host cells from the destructive effects of viral replication.

  • Cell Line: MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.

  • Procedure:

    • MT-4 cells are seeded in microtiter plates.

    • The cells are exposed to various concentrations of the test compound (e.g., this compound) and simultaneously infected with a standard strain of HIV-1.

    • Control groups include uninfected cells, infected-untreated cells, and cells treated with a known anti-HIV drug (e.g., Zidovudine).

    • The plates are incubated to allow for viral replication, which leads to cell death (cytopathic effect) in the infected-untreated group.

    • After the incubation period, cell viability is assessed using a colorimetric method, such as the MTT or XTT assay. The absorbance is read using a spectrophotometer.

  • Data Analysis: The concentration of the compound that inhibits the HIV-1 induced cytopathic effect by 100% (IC) is determined.

HIV-1 Protease Inhibition Assay

This is an enzymatic assay to determine if a compound can directly inhibit the HIV-1 protease, an essential enzyme for viral maturation.

  • Principle: The assay measures the activity of purified recombinant HIV-1 protease on a synthetic peptide substrate.

  • Procedure:

    • Recombinant HIV-1 protease is incubated with a specific synthetic peptide substrate in a suitable buffer system.

    • The test compound (e.g., this compound) at various concentrations is added to the reaction mixture. A known protease inhibitor is used as a positive control.

    • The reaction is allowed to proceed, during which the protease cleaves the substrate.

    • The cleavage products are separated and quantified using High-Performance Liquid Chromatography (HPLC)[1][5].

  • Data Analysis: The concentration of the compound that inhibits the protease activity by 50% (IC50) is calculated by comparing the amount of cleaved substrate in the presence and absence of the inhibitor.

Cytotoxicity Assay (MTT/XTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound's toxicity to the host cells.

  • Principle: These are colorimetric assays that measure the metabolic activity of living cells. Viable cells with active metabolism can reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

  • Procedure:

    • Host cells (e.g., MT-4, CEM-SS, or PBMCs) are seeded in a 96-well plate.

    • The cells are treated with various concentrations of the test compound (e.g., this compound).

    • The plates are incubated for a period comparable to the antiviral assay.

    • The MTT or XTT reagent is added to each well and incubated to allow for the formation of the formazan product.

    • The absorbance of the colored solution is measured using a spectrophotometer.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined. A high Selectivity Index (SI = CC50/IC50) indicates that the compound has potent antiviral activity with low toxicity.

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the key experimental assays used to validate the anti-HIV activity of this compound.

experimental_workflow_cpe cluster_prep Preparation cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed MT-4 cells in microtiter plates add_compound Add varying concentrations of this compound prep_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate to allow for viral replication and cytopathic effect infect_cells->incubate add_mtt Add MTT/XTT reagent incubate->add_mtt read_absorbance Measure absorbance to determine cell viability add_mtt->read_absorbance calculate_ic Calculate Inhibitory Concentration (IC) read_absorbance->calculate_ic

Workflow for the Anti-HIV-1 Cytopathic Effect (CPE) Inhibition Assay.

experimental_workflow_protease cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis mix_components Combine recombinant HIV-1 protease, synthetic substrate, and this compound incubate Incubate to allow for enzymatic cleavage of the substrate mix_components->incubate hplc Separate and quantify cleavage products by HPLC incubate->hplc calculate_ic50 Calculate 50% Inhibitory Concentration (IC50) hplc->calculate_ic50

Workflow for the HIV-1 Protease Inhibition Assay.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed host cells in a 96-well plate add_compound Add varying concentrations of this compound seed_cells->add_compound incubate Incubate for a defined period add_compound->incubate add_mtt Add MTT/XTT reagent incubate->add_mtt read_absorbance Measure absorbance to determine cell viability add_mtt->read_absorbance calculate_cc50 Calculate 50% Cytotoxic Concentration (CC50) read_absorbance->calculate_cc50

Workflow for the Cytotoxicity (MTT/XTT) Assay.

References

Ganodermanontriol: A Comparative Analysis of its Efficacy Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ganodermanontriol, a triterpenoid from the medicinal mushroom Ganoderma lucidum, against other well-known natural compounds, namely curcumin and quercetin. The comparison focuses on their anti-cancer and anti-inflammatory properties, supported by experimental data from in vitro studies.

Data Presentation: Comparative Efficacy

The following tables summarize the cytotoxic and anti-inflammatory effects of this compound, curcumin, and quercetin. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to variations in experimental conditions, such as cell lines and incubation times.

Table 1: Cytotoxicity in Human Colon Cancer Cell Lines (IC50 values in µM)
CompoundHCT-116HT-29
This compound ~40 (72h)~60 (72h)[1][2]
Curcumin 10 (72h)[3]15.9 (unspecified time)[4], 50 (unspecified time)[5], 70.63 µg/mL (48h)[6], 9.8 µg/mL (48h)[7]
Quercetin 181.7 (unspecified time)[8], ~1.3-1.4 µg/mL (nanoparticles, 24h)[9]81.65 (48h)[10][11], 75 (72h)[12][13], 160.63 (48h)[14]
Table 2: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages (IC50 values in µM)
CompoundIC50 (µM)
This compound Data not available in a comparable format
Curcumin 11.0[15][16], 5.44 µg/mL[17]
Quercetin Significantly inhibits NO production[18][19][20][21]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound, curcumin, and quercetin on cancer cell lines.

Methodology:

  • Cell Seeding: Human colon cancer cells (HCT-116 and HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, curcumin, or quercetin for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Nitric Oxide (NO) Assay (Griess Test)

Objective: To assess the anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of this compound, curcumin, or quercetin for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Western Blot Analysis

Objective: To investigate the effect of the compounds on the expression of proteins involved in key signaling pathways (e.g., β-catenin, MAPK).

Methodology:

  • Cell Lysis: Cells treated with the compounds are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., β-catenin, p-p38, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Ganodermanontriol_Signaling_Pathway cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) This compound->Destruction_Complex Inhibits MAPK_Cascade MAPK Cascade (p38, ERK, JNK) This compound->MAPK_Cascade Modulates Wnt_Receptor Wnt Receptor Wnt_Receptor->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Translocates and Binds Gene_Expression Target Gene Expression (e.g., Cyclin D1) MAPK_Cascade->Gene_Expression Regulates TCF_LEF->Gene_Expression Activates

Caption: this compound's impact on β-catenin and MAPK signaling pathways.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells (e.g., HCT-116, HT-29) start->seed_cells treat_compounds Treat with this compound, Curcumin, or Quercetin seed_cells->treat_compounds incubate Incubate for 24, 48, or 72 hours treat_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the cytotoxicity of natural compounds.

Anti_Inflammatory_Workflow start Start culture_macrophages Culture RAW 264.7 Macrophages start->culture_macrophages pretreat Pre-treat with Compounds culture_macrophages->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate Incubate for 24 hours stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance determine_no_inhibition Determine NO Inhibition measure_absorbance->determine_no_inhibition end End determine_no_inhibition->end

Caption: Workflow for assessing the anti-inflammatory effects of natural compounds.

References

Unraveling the Molecular Maze: A Comparative Guide to Ganodermanontriol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Ganodermanontriol's mechanism of action. By objectively comparing its performance with other triterpenoids from Ganoderma lucidum and providing detailed experimental data, this document serves as a critical resource for advancing cancer research and therapeutic development.

This compound, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate in oncology research. Its anti-cancer properties are attributed to its ability to modulate key signaling pathways, arrest the cell cycle, and induce apoptosis in various cancer cell lines. This guide delves into the intricate molecular mechanisms of this compound, presenting a comparative analysis with other bioactive triterpenoids and detailing the experimental protocols for validation.

Comparative Analysis of Cytotoxicity

The anti-proliferative activity of this compound has been evaluated across multiple cancer cell lines. The following table summarizes its cytotoxic effects, represented by IC50 values, in comparison to other notable triterpenoids from Ganoderma lucidum.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast Cancer5.8[1]
This compound MDA-MB-231Breast Cancer9.7[1]
This compound HCT-116Colon Cancer~20-40 (at 72h)[2]
This compound HT-29Colon Cancer~20-40 (at 72h)[2]
Ganoderic Acid T95-DLung Cancer20[3]
Ganoderic Acid MeSGC-7901Gastric Cancer39.8[3]
Ganoderic Acid SSGC-7901Gastric Cancer41.2[3]
Ganoderic Acid AHepG2Liver Cancer>100[3]
Ganoderic Acid FHepG2Liver Cancer50[3]
Ethyl Lucidenates AHL-60Leukemia25.98 (µg/mL)[4]
Ethyl Lucidenates ACA46Burkitt's Lymphoma20.42 (µg/mL)[4]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways crucial for tumor growth and survival.

The β-catenin Signaling Pathway

A key mechanism of this compound in colon cancer is the suppression of the β-catenin signaling pathway.[2][5] Deregulation of this pathway is a critical event in the progression of colorectal cancer.[5] this compound has been shown to inhibit the transcriptional activity of β-catenin and reduce the protein expression of its downstream target, cyclin D1, in a dose-dependent manner.[2][5] This leads to a decrease in cell proliferation. Furthermore, it increases the expression of E-cadherin, which is involved in cell adhesion and is often downregulated in cancer.[2][5]

Ganodermanontriol_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Frizzled->LRP Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex GSK3b GSK-3β GSK3b->Destruction_Complex CK1 CK1 CK1->Destruction_Complex Beta_Catenin β-catenin Ub Ubiquitination Beta_Catenin->Ub Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Destruction_Complex->Beta_Catenin Proteasome Proteasome Degradation Ub->Proteasome TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 cMyc c-Myc TCF_LEF->cMyc Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation This compound This compound This compound->Beta_Catenin Inhibits Transcriptional Activity

This compound's inhibition of the β-catenin signaling pathway.
MAPK/CREB Signaling Pathway

In the context of melanogenesis, this compound has been shown to inhibit melanin biosynthesis by regulating the CREB and MAPK signaling pathways in B16F10 melanoma cells.[6] It suppresses the expression of tyrosinase and microphthalmia-related transcription factor (MITF).[6] This is achieved by affecting the phosphorylation of CREB and MAPK signaling molecules.[6]

Ganodermanontriol_MAPK_CREB_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Downstream Effects This compound This compound MAPK MAPK (ERK, p38, JNK) This compound->MAPK Modulates Phosphorylation CREB CREB This compound->CREB Inhibits Phosphorylation Receptor Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->CREB MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MITF MITF MAPK->MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Biosynthesis Tyrosinase->Melanin

This compound's modulation of the MAPK/CREB signaling pathway.
TNF/NF-κB/MAPKs Signaling Pathway

Recent studies have also highlighted this compound's role in modulating inflammatory responses, which are often intertwined with cancer progression. In a model of pneumonia, this compound was found to mitigate lung tissue damage by downregulating TNF-α and inhibiting the NF-κB and MAPKs signaling pathways.[7][8] This anti-inflammatory action may contribute to its overall anti-cancer effects.

Ganodermanontriol_NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits TAK1 TAK1 This compound->TAK1 Inhibits LPS LPS LPS->TAK1 TNFR TNFR TNFR->TAK1 TNFa TNF-α TNFa->TNFR IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_N NF-κB NFkB->NFkB_N TAK1->IKK MKK MKKs TAK1->MKK MAPK MAPKs (p38, JNK, ERK) MKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_N->Inflammatory_Genes AP1->Inflammatory_Genes

This compound's inhibition of the TNF/NF-κB/MAPKs signaling pathway.

Impact on Cell Cycle Regulation

This compound has been demonstrated to induce cell cycle arrest, a common mechanism for anti-cancer agents. In colon cancer cells, it causes a G0/G1 phase arrest. This is associated with the downregulation of cyclin D1 and Cdk-4, key regulators of the G1 phase of the cell cycle.[5]

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
DU145 (Prostate)Control63.9915.5419.26[9]
DU145 (Prostate)G. formosanum extract85.076.267.63[9]
HepG2 (Liver)Control--21.03[10]
HepG2 (Liver)G. sinensis extract (50 µg/mL)--30.8[10]
HepG2 (Liver)G. sinensis extract (100 µg/mL)--42.2[10]

Experimental Protocols

To facilitate the cross-validation of these findings, detailed methodologies for key experiments are provided below.

Western Blotting for β-catenin Signaling

This protocol is adapted from standard procedures for analyzing the Wnt/β-catenin pathway.[11][12]

1. Cell Lysis and Protein Extraction:

  • Treat cells with this compound at desired concentrations and time points.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against β-catenin, Cyclin D1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence detection system.

  • Quantify band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard methods for cell cycle analysis.[9][13]

1. Cell Preparation:

  • Culture cells to the desired confluency and treat with this compound.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

2. Staining:

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).

Workflow for Cell Cycle Analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its multifaceted mechanism of action. Its ability to inhibit crucial signaling pathways like β-catenin and MAPK, coupled with its capacity to induce cell cycle arrest, underscores its therapeutic promise. This guide provides a foundational framework for researchers to compare, validate, and expand upon the existing knowledge of this compound, ultimately accelerating its journey from a promising natural compound to a potential clinical therapeutic. Further direct comparative studies with existing chemotherapeutic agents are warranted to fully elucidate its clinical potential.

References

Ganodermanontriol: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Ganodermanontriol, a triterpenoid compound isolated from Ganoderma lucidum, on various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of its potential as an anti-cancer agent.

Quantitative Analysis of Cytotoxicity

The inhibitory effects of this compound on the proliferation of different cancer cell lines have been evaluated in several studies. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below. It is important to note that direct comparative studies across a wide range of cell lines are limited, and experimental conditions may vary between studies.

Cancer TypeCell LineIC50 Value (µM)Incubation Time (hours)Reference
Breast CancerMDA-MB-23142.024[1]
15.748[1]
11.672[1]
Colon CancerHCT-116Proliferation inhibited (0-80 µM)24-72[2][3]
HT-29Proliferation inhibited (0-80 µM)24-72[2][3]
Caco-2LC50 between 20.87 and 84.36 µMNot Specified[4]
Liver CancerHepG2LC50 between 20.87 and 84.36 µMNot Specified[4]
Cervical CancerHeLaLC50 between 20.87 and 84.36 µM*Not Specified[4]
Lung CancerH1299Significant viability decrease at 6.25-50 µM24[5]
A549Significant viability decrease at 3.125-50 µM24[5]
Gastric CancerMFCEffect on M2 macrophage polarization studiedNot Specified[6]

*Note: The study reported a range for six triterpenoids, including this compound, without specifying the value for each compound.

Mechanisms of Action: A Look into Cellular Signaling

This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cell growth, proliferation, and survival.

β-Catenin Signaling Pathway in Colon Cancer

In colon cancer cell lines HCT-116 and HT-29, this compound has been shown to suppress cell growth by targeting the β-catenin signaling pathway.[2][7] It inhibits the transcriptional activity of β-catenin, leading to the downregulation of its target genes, such as cyclin D1, which is crucial for cell cycle progression.[3][7]

Caption: this compound inhibits the β-catenin signaling pathway in colon cancer cells.

STAT3 Signaling Pathway in Breast Cancer

While direct studies on this compound are ongoing, extracts of Ganoderma lucidum rich in triterpenoids have been demonstrated to impair breast cancer stem cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8][9] This pathway is critical for the survival and proliferation of cancer stem cells.

Caption: Ganoderma lucidum extract, containing this compound, targets the STAT3 pathway.

NF-κB and MAPK Signaling Pathways

This compound has also been implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10] These pathways are central to the inflammatory processes that can promote cancer development and progression. By inhibiting these pathways, this compound may reduce the production of pro-inflammatory molecules and inhibit cancer cell survival.

Caption: this compound is suggested to inhibit NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the anticancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Culture and Treatment: Culture cancer cells and treat them with this compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., β-catenin, STAT3, p-STAT3, Cyclin D1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion

This compound demonstrates significant anti-cancer activity across a range of cancer cell lines, primarily through the inhibition of proliferation and the induction of apoptosis. Its mechanisms of action involve the modulation of key signaling pathways such as β-catenin, STAT3, and NF-κB/MAPK. While the available data is promising, further research is required to establish a more comprehensive and directly comparative profile of this compound's effects on a wider array of cancer cell lines and to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the anticancer properties of this and other natural compounds.

References

Unraveling the Pharmacological Potential of Ganodermanontriol: A Comparative Guide to its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a natural compound and its biological activity is paramount. Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate for therapeutic development due to its diverse pharmacological effects, including potent cytotoxic and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to facilitate further research and drug discovery efforts.

This compound's therapeutic potential is intrinsically linked to its unique chemical architecture. Variations in the oxidation and substitution patterns on the lanostane skeleton significantly influence its biological efficacy. This guide will delve into the specific structural features that govern its cytotoxic and anti-inflammatory activities, presenting quantitative data in a clear, comparative format.

Comparative Analysis of Cytotoxic Activity

Lanostane-type triterpenoids, including this compound, have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The SAR studies reveal that the presence and position of hydroxyl groups and other functional moieties on the triterpenoid core are critical for this activity.

A study involving 35 lanostane-type triterpenoids isolated from G. lucidum highlighted key structural determinants for cytotoxicity against human breast carcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines.[1][2] While specific IC50 values for this compound were not detailed in this particular study, the broader analysis of related compounds provides valuable insights into the structural features that enhance anti-cancer activity. For instance, the oxidation state of the side chain and the presence of specific functional groups on the A- and D-rings of the lanostane skeleton are often correlated with increased cytotoxicity.

Another study investigated the cytotoxic effects of six triterpenoids, including this compound, on human colon adenocarcinoma (Caco-2), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cells.[3] The results showed that these compounds reduced cell growth in a dose-dependent manner, with LC50 values ranging from 20.87 to 84.36 μM.[3] Furthermore, this compound has been shown to inhibit the proliferation of colon cancer cells (HCT-116 and HT-29) by modulating the β-catenin signaling pathway.[4] This compound was found to inhibit the transcriptional activity of β-catenin and the expression of its target gene, cyclin D1, in a dose-dependent manner.[4]

CompoundCell LineActivityIC50/LC50 (µM)Reference
Lanostane-type Triterpenoids (General)MDA-MB-231, HepG2CytotoxicNot specified for individual compounds[1][2]
This compound & 5 other triterpenoidsCaco-2, HepG2, HeLaCytotoxic20.87 - 84.36[3]
This compoundHCT-116, HT-29Anti-proliferativeNot specified[4]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa, A549Cytotoxic1.29, 1.50[5]

Table 1: Comparative Cytotoxic Activities of this compound and Related Lanostanoid Triterpenoids.

Comparative Analysis of Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

In a study investigating pneumonia, this compound was shown to mitigate lung tissue damage in rats by reducing the release of inflammatory mediators.[6] It achieved this by downregulating TNF-α and inhibiting the NF-κB/MAPKs signaling pathways.[6] Another study on Crohn's disease, a chronic inflammatory condition, found that a related ganoderic acid (GAC1) decreased the production of TNF-α and other pro-inflammatory cytokines in peripheral blood mononuclear cells and inflamed colonic mucosa by blocking NF-κB activation.[9]

The anti-inflammatory activity of Ganoderma triterpenes is often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10][11][12] The SAR in this context suggests that the degree of oxidation and the specific arrangement of functional groups on the lanostane skeleton are crucial for potent anti-inflammatory action.

Compound/ExtractModelKey FindingsReference
This compoundRat model of pneumoniaReduced lung damage, decreased inflammatory mediators, inhibited TNF/NF-κB/MAPKs pathways.[6]
Ganoderic Acid C1 (GAC1)In vitro Crohn's disease modelDecreased TNF-α, IFN-γ, and IL-17A production via NF-κB downregulation.[9]
Ganoderma Triterpenes (General)LPS-stimulated RAW 264.7 cellsInhibit NO, TNF-α, IL-6, IL-1β production by blocking NF-κB and MAPK pathways.[7][10][11]
Ganoderma lucidum Sterols (GLS)LPS-stimulated RAW 264.7 cellsInhibited p38 MAPK and NF-κB pathways.[8]

Table 2: Comparative Anti-inflammatory Activities of this compound and Related Compounds.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its analogs are mediated through complex signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action and for designing targeted therapeutic strategies.

Ganodermanontriol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription iNOS iNOS Nucleus->iNOS Gene Transcription GNDT This compound GNDT->IKK Inhibition GNDT->MAPK Inhibition

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

This compound has also been implicated in the induction of apoptosis in cancer cells. This process is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.

Ganodermanontriol_Apoptosis_Pathway cluster_cell Cancer Cell GNDT This compound Bax Bax GNDT->Bax Upregulation Bcl2 Bcl-2 GNDT->Bcl2 Downregulation Mitochondrion Mitochondrion CytoC Cytochrome c Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: this compound-induced mitochondrial apoptosis pathway.

The general workflow for assessing the bioactivity of compounds like this compound involves a series of well-defined experimental steps.

Experimental_Workflow Start Isolation & Purification of this compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) Start->AntiInflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism AntiInflammatory->Mechanism WesternBlot Western Blot (Signaling Proteins) Mechanism->WesternBlot qPCR RT-qPCR (Gene Expression) Mechanism->qPCR InVivo In Vivo Validation (Animal Models) Mechanism->InVivo

Caption: General experimental workflow for bioactivity assessment.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and validation of research findings.

Cytotoxicity Assay (MTT Assay) [13]

  • Cell Seeding: Cancer cell lines (e.g., K562, HL-60, CA46, HepG2, SW480, SMMC-7221) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages) [10][11]

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured and seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected to measure the amount of nitric oxide (NO) produced.

  • Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is used to calculate the nitrite concentration. The percentage of NO inhibition by the test compound is then determined relative to the LPS-only treated group.

Western Blotting for Signaling Pathway Analysis [6][12]

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-p38, total p65, total p38, β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

This comparative guide provides a foundational understanding of the structure-activity relationships of this compound and related compounds. The presented data and methodologies offer a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating natural products. Continued investigation into the synthesis of novel analogs and a deeper understanding of their molecular targets will be crucial in translating the promise of this compound into clinical applications.

References

A Comparative Analysis of Synthetic versus Naturally Sourced Ganodermanontriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene found in the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities. These include anticancer, anti-inflammatory, and anti-melanogenic properties. As with many natural products demonstrating therapeutic potential, the feasibility of chemical synthesis presents an alternative to extraction from natural sources. This guide provides a comparative overview of synthetic and naturally sourced this compound based on available experimental data. It is important to note that to date, no direct, head-to-head comparative studies evaluating the performance of synthetic versus naturally sourced this compound under identical experimental conditions have been published. Therefore, this guide presents a compilation of data from separate studies to offer a comprehensive, albeit indirect, comparison.

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of synthetic and naturally sourced this compound from various studies. The disparate experimental setups (e.g., different cell lines, assay durations) necessitate careful interpretation of these data.

Table 1: Anticancer Activity (Cytotoxicity)

SourceCell LineAssay DurationIC50 Value (µM)Reference
Synthetic MCF-7 (Breast Cancer)72 hours5.8[1]
Synthetic MDA-MB-231 (Breast Cancer)72 hours9.7[1]
Naturally Sourced HCT-116 (Colon Cancer)24-72 hoursProliferation inhibited at 0-80 µM (IC50 not specified)[2][3]
Naturally Sourced HT-29 (Colon Cancer)24-72 hoursProliferation inhibited at 0-80 µM (IC50 not specified)[2][3]

Table 2: Anti-Melanogenic and Anti-inflammatory Activity

SourceBiological EffectCell Line/ModelKey FindingsReference
Naturally Sourced Anti-MelanogenicB16F10 Melanoma CellsInhibited melanin synthesis at concentrations <2.5 µg/mL[4][5]
Naturally Sourced Anti-inflammatoryRat model of pneumoniaMitigated lung tissue damage and reduced inflammatory mediators[6]

Experimental Protocols

Synthesis of this compound

The first total synthesis of this compound has been reported, achieving a 15.3% yield over nine steps.[1][7] The key steps of this synthesis involve:

  • Starting Material: Lanosterol.

  • Key Reactions:

    • Reconstruction of a trisubstituted alkene using stereoselective and chemoselective phosphonate reactions.

    • Formation of the characteristic Δ7,9(11)-diene core through the mild acidic opening of a lanosterone-derived epoxide.[1]

A detailed, step-by-step protocol would require access to the full-text publication and its supplementary information.

Extraction and Purification of Natural this compound

The isolation of this compound from the fruiting bodies of Ganoderma lucidum typically involves the following steps:

  • Extraction: The dried and powdered fruiting bodies are extracted with a solvent, commonly 70% ethanol, at an elevated temperature (e.g., 70°C).[4]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example, with chloroform, to obtain a triterpenoid-rich fraction.[4]

  • Chromatography: The triterpenoid fraction is further purified using a series of column chromatography techniques. This may include:

    • Silica gel chromatography with a chloroform:methanol gradient.[4]

    • Octadecylsilane (ODS)-C18 column chromatography with a methanol:water mobile phase.[4]

    • Reverse-phase (RP)-C18 column chromatography with a methanol:water mobile phase to yield pure this compound.[4]

Biological Assays
  • Cell Viability and Proliferation Assays: The effect of this compound on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting to determine cell proliferation and viability.[2][3]

  • Western Blot Analysis: This technique is used to determine the expression levels of key proteins involved in signaling pathways. Cells are treated with this compound, and cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., β-catenin, Cyclin D1, p-CREB, p-ERK).[2][3][4][5]

  • Melanin Content Assay: To quantify the anti-melanogenic effect, B16F10 melanoma cells are treated with this compound, and the melanin content is measured spectrophotometrically.[4]

  • In Vivo Xenograft Models: To assess anticancer activity in vivo, human cancer cells are implanted in immunodeficient mice. The mice are then treated with this compound, and tumor growth is monitored over time.[2][3]

Signaling Pathways and Experimental Workflows

β-Catenin Signaling Pathway in Colon Cancer

Naturally sourced this compound has been shown to suppress the growth of colon cancer cells by modulating the β-catenin signaling pathway.[2][3] It inhibits the transcriptional activity of β-catenin and the expression of its target gene, Cyclin D1, which is a key regulator of the cell cycle.[2][3]

Ganodermanontriol_Beta_Catenin_Pathway This compound This compound (Naturally Sourced) BetaCatenin β-catenin This compound->BetaCatenin Inhibits Transcriptional Activity TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Promotes Transcription CellCycle Cell Cycle Progression CyclinD1->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Figure 1. this compound's inhibition of the β-catenin pathway.

CREB and MAPK Signaling Pathways in Melanogenesis

In B16F10 melanoma cells, naturally sourced this compound inhibits melanin synthesis by regulating the CREB and MAPK signaling pathways.[4][5] It affects the phosphorylation of CREB and MAPK signaling molecules, which are crucial for the expression of microphthalmia-related transcription factor (MITF) and tyrosinase, key enzymes in melanin production.[4][5]

Ganodermanontriol_CREB_MAPK_Pathway This compound This compound (Naturally Sourced) CREB CREB This compound->CREB Inhibits Phosphorylation MAPK MAPK (ERK, JNK, p38) This compound->MAPK Modulates Phosphorylation pCREB p-CREB CREB->pCREB pMAPK p-MAPK MAPK->pMAPK MITF MITF pCREB->MITF Promotes Expression pMAPK->MITF Regulates Expression Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Expression Melanin Melanin Synthesis Tyrosinase->Melanin

Figure 2. Regulation of melanogenesis by this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The general workflow for investigating naturally sourced this compound involves a series of extraction, purification, and bioactivity assessment steps.

Experimental_Workflow FruitingBody Ganoderma lucidum Fruiting Body Extraction Solvent Extraction FruitingBody->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Chromatography Column Chromatography Fractionation->Chromatography PureCompound Pure This compound Chromatography->PureCompound Bioassays Biological Assays (e.g., Cytotoxicity, Western Blot) PureCompound->Bioassays DataAnalysis Data Analysis Bioassays->DataAnalysis

Figure 3. Workflow for natural this compound studies.

Discussion and Conclusion

The available data indicate that both synthetic and naturally sourced this compound exhibit potent biological activities, particularly in the context of cancer cell proliferation. The IC50 values for synthetic this compound in breast cancer cell lines are in the low micromolar range, highlighting its significant cytotoxic potential.[1] While specific IC50 values for naturally sourced this compound in colon cancer cells were not provided in the reviewed literature, its ability to inhibit proliferation in a dose-dependent manner is evident.[2][3]

The primary challenge in making a definitive comparison lies in the absence of studies that directly compare the two sources. Factors such as purity, the presence of minor co-purified compounds in natural extracts (which could have synergistic or antagonistic effects), and stereoisomeric composition could potentially lead to differences in biological activity. The reported synthesis of this compound also yielded three of its stereoisomers, and it is plausible that the exact stereoisomeric ratio could differ between synthetic and natural preparations.[1][7]

For researchers and drug development professionals, the choice between synthetic and naturally sourced this compound will depend on several factors:

  • Scalability and Purity: Chemical synthesis offers the potential for large-scale production of a highly pure and well-characterized compound, which is crucial for clinical development and regulatory approval.

  • Cost-Effectiveness: The cost-effectiveness of total synthesis versus extraction and purification from natural sources would need to be carefully evaluated.

  • Stereochemical Control: Synthesis provides the opportunity to control stereochemistry and to produce specific stereoisomers for structure-activity relationship studies.

References

meta-analysis of Ganodermanontriol research for therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of the existing research on Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum. The content herein summarizes the therapeutic potential of this compound, focusing on its anti-cancer, anti-inflammatory, and other biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Anti-Cancer Potential

This compound has demonstrated significant anti-cancer effects across various cancer types, primarily through the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.

The following table summarizes the quantitative data from in vitro and in vivo studies on the anti-cancer effects of this compound.

Cancer TypeCell Line/ModelAssayConcentration/DosageEffectReference
Colon CancerHCT-116, HT-29Proliferation Assay0-80 μMDose-dependent inhibition of cell proliferation[1][2]
Colon CancerHT-29 XenograftIn vivo1.5 mg/kg/day (i.p.) for 30 days30% suppression of tumor growth
Breast CancerMCF-7Proliferation Assay-IC50 of 5.8 μM[3]
Breast CancerMDA-MB-231Proliferation Assay-IC50 of 9.7 μM[3]
Lung AdenocarcinomaH1299 XenograftIn vivo3 mg/kg/dayMarked reduction in tumor volume and weight[4]

Cell Proliferation Assay (MTT Assay): Human colon cancer cells (HCT-116 and HT-29) were seeded in 96-well plates.[2] After 24 hours, the cells were treated with varying concentrations of this compound (0-80 μM) for 24, 48, and 72 hours.[2] Following treatment, MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine cell viability and proliferation.

In Vivo Xenograft Model (Colon Cancer): Nude mice were subcutaneously implanted with human colon adenocarcinoma cells (HT-29).[1] Once tumors were established, the mice were treated with daily intraperitoneal injections of this compound (1.5 mg/kg of body weight) for 30 days. Tumor growth was monitored throughout the study, and at the end of the treatment period, tumors were excised and weighed.[1]

Flow Cytometry for Cell Cycle Analysis: HT-29 cells were treated with this compound (5-25 μM) for a specified time. The cells were then harvested, fixed, and stained with a fluorescent dye that binds to DNA. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth and survival.

β-Catenin Signaling Pathway in Colon Cancer: this compound has been shown to suppress the growth of colon cancer cells by targeting the β-catenin signaling pathway.[1][2] It inhibits the transcriptional activity of β-catenin and reduces the expression of its target gene, cyclin D1, which is a key regulator of cell cycle progression.[1][2]

G_beta_catenin cluster_cell Colon Cancer Cell GNDT This compound BetaCatenin β-catenin GNDT->BetaCatenin Inhibits transcriptional activity TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Promotes transcription Proliferation Cell Proliferation CyclinD1->Proliferation Drives

Caption: this compound inhibits β-catenin signaling in colon cancer.

Cell Cycle Arrest: this compound can induce cell cycle arrest at the G0/G1 phase. This is achieved by down-regulating the expression of key cell cycle proteins, including cyclin D1 and Cdk-4.[5]

G_cell_cycle GNDT This compound CyclinD1_CDK4 Cyclin D1 / Cdk4 GNDT->CyclinD1_CDK4 Down-regulates Arrest Cell Cycle Arrest GNDT->Arrest G1_Phase G1 Phase CyclinD1_CDK4->G1_Phase Promotes progression through S_Phase S Phase G1_Phase->S_Phase Progression Arrest->G1_Phase

Caption: this compound induces G0/G1 cell cycle arrest.

Anti-inflammatory Potential

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Cell LineStimulantConcentration of GNDTEffectReference
RAW264.7 MacrophagesLPS10 μMAttenuated the upregulation of NF-κB[6]
RAW264.7 MacrophagesLPS-Suppressed secretion of TNF-α and IL-6[7]

Nitric Oxide (NO) Production Assay: RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant was measured using the Griess assay.[8]

Western Blot Analysis for Inflammatory Proteins: LPS-stimulated RAW264.7 cells were treated with this compound. Cell lysates were then subjected to western blot analysis to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.[8][9]

NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6][10] It has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit and decrease the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated macrophages.[6]

G_inflammatory cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB MyD88->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) MAPK->Inflammatory_Mediators Promotes production NFkB->Inflammatory_Mediators Promotes production GNDT This compound GNDT->TLR4 Inhibits expression and interaction GNDT->MyD88 Inhibits expression and interaction GNDT->MAPK Decreases phosphorylation GNDT->NFkB Inhibits nuclear translocation G_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HT-29, MCF-7) Treatment Treatment with This compound Cell_Culture->Treatment Proliferation_Assay Proliferation Assays (MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (TUNEL) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Animal_Model Xenograft Animal Model (Nude Mice) Proliferation_Assay->Animal_Model Inform Western_Blot->Animal_Model Inform In_Vivo_Treatment Treatment with This compound Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry In_Vivo_Treatment->IHC

References

Safety Operating Guide

Personal protective equipment for handling Ganodermanontriol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ganodermanontriol was not located. The following guidance is based on general best practices for handling research chemicals with unknown toxicological properties. Researchers should always exercise caution and adhere to their institution's safety protocols.

This guide provides essential safety and logistical information for the handling of this compound, a triterpenoid isolated from Ganoderma lucidum. Given the limited availability of specific hazard data, this compound must be handled as a substance with a potential for unknown hazards. The following procedures are designed to minimize exposure and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure through inhalation, ingestion, and dermal or eye contact. All personnel must be trained in the proper use, removal, and disposal of PPE.

Protection Type Required PPE Specifications and Use
Eye and Face Safety Goggles or Face ShieldChemical splash goggles conforming to ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory. The coat should be kept buttoned to provide maximum protection.
Hand Chemical-Resistant GlovesNitrile gloves are a suitable initial choice. As no specific chemical resistance data for this compound is available, double-gloving is recommended. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, especially after direct contact with the compound.
Respiratory NIOSH-approved RespiratorNot generally required if handled exclusively within a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved N95 or higher respirator is recommended.

II. Operational and Disposal Plans

A. Engineering Controls and Work Practices:

  • Ventilation: All work with solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked.

  • Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

B. Storage and Stability:

Proper storage is essential to maintain the integrity of this compound and to prevent accidental spills.

Parameter Recommendation
Temperature Store at -20°C.
Container Keep in a tightly sealed, light-resistant container.
Location Store in a designated, secure area away from incompatible materials.

C. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, gently cover with absorbent paper to avoid raising dust. For a liquid spill, contain with an appropriate absorbent material.

  • Clean: Wearing appropriate PPE, carefully clean the spill area. Use a wet wipe or absorbent pad for final decontamination.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

D. First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

E. Disposal Plan:

Due to the unknown hazard profile of this compound, all waste generated must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams. Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the approximate concentration and solvent.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed container labeled "Hazardous Waste: Solid, this compound."

  • Final Disposal: All waste containers must be stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local, state, and federal regulations.

III. Experimental Protocols and Data

Experimental Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

Quantitative Data for this compound

Property Value
Molecular Formula C₃₀H₄₈O₄
Molar Mass 472.7 g/mol
Appearance Solid
Solubility Soluble in Chloroform
CAS Number 106518-63-2

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